molecular formula C11H15N3O5 B12400179 5-Vinylcytidine

5-Vinylcytidine

Cat. No.: B12400179
M. Wt: 269.25 g/mol
InChI Key: YTTDEFJIZQEXBA-LCFZEIEZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Vinylcytidine is a useful research compound. Its molecular formula is C11H15N3O5 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15N3O5

Molecular Weight

269.25 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one

InChI

InChI=1S/C11H15N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h2-3,6-8,10,15-17H,1,4H2,(H2,12,13,18)/t6-,7?,8+,10-/m1/s1

InChI Key

YTTDEFJIZQEXBA-LCFZEIEZSA-N

Isomeric SMILES

C=CC1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

C=CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Foundational & Exploratory

what is 5-Vinylcytidine and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Vinylcytidine is a chemically modified nucleoside, an analog of cytidine, featuring a vinyl group substitution at the 5th position of the pyrimidine ring. This modification imparts unique chemical properties and biological activities, making it a molecule of interest in antiviral and anticancer research. While much of the detailed biological research has been conducted on its deoxyribose counterpart, 2'-deoxy-5-vinylcytidine, the foundational structure of this compound provides a basis for understanding this class of compounds. This technical guide provides a detailed overview of this compound, its chemical properties, synthesis, and the biological applications of its derivatives.

Chemical Structure and Properties

This compound is characterized by the presence of a vinyl (-CH=CH2) group attached to the C5 position of the cytosine base. This addition influences the molecule's electronic properties and its potential for chemical reactions.

Below is a table summarizing the key chemical properties of this compound and its well-studied derivative, 2'-deoxy-5-vinylcytidine.

PropertyThis compound2'-deoxy-5-vinylcytidine
Chemical Formula C₁₁H₁₅N₃O₅C₁₁H₁₅N₃O₄
Molecular Weight 269.25 g/mol 253.25 g/mol
Isomeric SMILES O[C@H]1--INVALID-LINK----INVALID-LINK--O[C@@H]1COC=CC1=CN(C(=O)N=C1N)[C@H]2C--INVALID-LINK--CO">C@HO
Appearance White to off-white powderWhite to off-white powder
Solubility Soluble in water and polar organic solventsSoluble in water and polar organic solvents

Below is the chemical structure of this compound represented in a diagram.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of 2'-deoxy-5-vinylcytidine

Rapid and efficient syntheses for 2'-deoxy-5-vinylcytidine have been developed starting from nucleoside precursors. A common method involves the use of organopalladium intermediates in a Heck coupling reaction.

General Synthetic Strategy via Heck Coupling:

  • Starting Material: A protected 2'-deoxy-5-iodocytidine is typically used as the starting material. The hydroxyl groups of the deoxyribose sugar are protected to prevent side reactions.

  • Palladium Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is used to facilitate the coupling reaction.

  • Vinyl Source: A vinylating agent, such as vinyltributyltin, serves as the source of the vinyl group.

  • Reaction Conditions: The reaction is carried out in an organic solvent, such as acetonitrile or dimethylformamide (DMF), in the presence of a base.

  • Deprotection: Following the coupling reaction, the protecting groups on the sugar moiety are removed to yield 2'-deoxy-5-vinylcytidine.

  • Purification: The final product is purified using chromatographic techniques.

Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity of 2'-deoxy-5-vinylcytidine against viruses like Herpes Simplex Virus (HSV) is commonly determined using a plaque reduction assay.

Methodology:

  • Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells) is grown in 24-well plates.

  • Virus Inoculation: The cell monolayers are infected with a known amount of virus (e.g., 50-100 plaque-forming units per well).

  • Compound Treatment: Immediately after infection, the cells are treated with various concentrations of 2'-deoxy-5-vinylcytidine. A virus control (no compound) and a cell control (no virus) are also included.

  • Overlay: After a 1-2 hour adsorption period, the medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) with the corresponding concentrations of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.

  • Staining and Counting: The cell monolayers are fixed and stained with a solution like crystal violet. The plaques appear as clear zones against a stained background of healthy cells. The number of plaques in each well is counted.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined and expressed as the ID₅₀ (Inhibitory Dose 50%).

Cytotoxicity Assay (MTT Assay)

To determine the selectivity of the antiviral effect, the cytotoxicity of the compound on the host cells is assessed using an assay like the MTT assay.

Methodology:

  • Cell Seeding: Host cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to attach overnight.

  • Compound Exposure: The cells are then exposed to a range of concentrations of 2'-deoxy-5-vinylcytidine for a duration similar to the antiviral assay (e.g., 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% compared to the untreated control is calculated as the CC₅₀ (50% cytotoxic concentration). The selectivity index (SI) is then calculated as the ratio of CC₅₀ to ID₅₀.

Biological Activity and Applications

Antiviral Activity of 2'-deoxy-5-vinylcytidine

Early studies demonstrated that 2'-deoxy-5-vinylcytidine exhibits potent and selective inhibitory effects against Herpes Simplex Virus (HSV) types 1 and 2. It is reported to be much less toxic to cell cultures than the related compound 2'-deoxy-5-vinyluridine.

Quantitative Data Summary:

CompoundVirus TargetInhibitory Dose 50% (ID₅₀)Selectivity Index (SI)
2'-deoxy-5-vinylcytidineHerpes Simplex Virus Type 1 (HSV-1)0.2 µg/mL225
2'-deoxy-5-vinylcytidineHerpes Simplex Virus Type 2 (HSV-2)0.2 µg/mL225

The presumed mechanism of antiviral action involves the intracellular phosphorylation of 2'-deoxy-5-vinylcytidine to its active triphosphate form. This active metabolite then competes with the natural substrate, dCTP, for the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to chain termination and cessation of viral replication.

A Technical Guide to the Synthesis and Purification of 5-Vinylcytidine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 5-Vinylcytidine, a modified nucleoside of significant interest in biomedical research. This document outlines a plausible and robust synthetic pathway, detailed experimental protocols, and purification strategies tailored for obtaining high-purity this compound for research purposes.

Introduction

This compound is a cytidine analog featuring a vinyl group at the C5 position of the pyrimidine ring. This modification makes it a valuable tool for researchers, particularly in the field of nucleic acid chemistry and biology. The vinyl moiety serves as a reactive handle for various bioorthogonal "click" chemistry reactions, enabling the labeling and tracking of RNA in living cells. This allows for the detailed study of RNA synthesis, localization, and dynamics, which are crucial for understanding numerous cellular processes and disease states.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the more readily available precursor, uridine. The general strategy involves the synthesis of 5-vinyluridine followed by its conversion to this compound. This approach is often preferred over the direct vinylation of cytidine to avoid potential complications arising from the exocyclic amino group.

A common and effective method for introducing the vinyl group is the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organotin compound (e.g., vinyltributylstannane) and an organohalide.

Overall Synthetic Scheme

The proposed synthetic route is as follows:

  • Halogenation of Uridine: Uridine is first halogenated at the 5-position to create a suitable substrate for the Stille coupling. 5-Iodouridine is a common intermediate.

  • Stille Coupling to form 5-Vinyluridine: The 5-iodouridine is then reacted with a vinyltin reagent in the presence of a palladium catalyst to yield 5-vinyluridine.

  • Conversion of 5-Vinyluridine to this compound: Finally, the 5-vinyluridine is converted to this compound. This transformation can be achieved through a two-step process involving the formation of a 4-triazolyl intermediate followed by amination.

Experimental Protocols

Synthesis of 5-Vinyluridine (from 5-Iodouridine)

This protocol is adapted from the established procedures for Stille coupling on nucleosides.

Materials:

  • 5-Iodouridine

  • Vinyltributylstannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Triphenylarsine (AsPh3)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-iodouridine (1 equivalent) in anhydrous 1,4-dioxane under an inert atmosphere (Argon or Nitrogen).

  • To this solution, add tris(dibenzylideneacetone)dipalladium(0) (0.05 equivalents) and triphenylarsine (0.2 equivalents).

  • Add vinyltributylstannane (1.5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 101 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Synthesis of this compound (from 5-Vinyluridine)

Step 1: Formation of the 4-(1,2,4-triazol-1-yl) intermediate

  • Dry 5-vinyluridine under vacuum.

  • In a flame-dried flask under an inert atmosphere, suspend 1,2,4-triazole (10 equivalents) in anhydrous acetonitrile.

  • Add phosphorus oxychloride (POCl3) (2.5 equivalents) dropwise at 0 °C.

  • Add triethylamine (9 equivalents) dropwise at 0 °C and stir for 30 minutes.

  • Add the dry 5-vinyluridine (1 equivalent) to the mixture and stir at room temperature.

  • Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into ice-water and stir.

  • Neutralize the solution with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Amination to form this compound

  • Dissolve the crude 4-(1,2,4-triazol-1-yl) intermediate in a solution of aqueous ammonia.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

Purification of this compound

Purification of the final product is critical to ensure its suitability for research applications. A multi-step purification strategy is recommended.

Purification Protocol:

  • Initial Purification by Column Chromatography:

    • The crude this compound is first purified by silica gel column chromatography.

    • A gradient elution system, typically with a mixture of dichloromethane (DCM) and methanol (MeOH), is employed to separate the product from byproducts and unreacted starting materials.

  • Final Purification by High-Performance Liquid Chromatography (HPLC):

    • For obtaining high-purity this compound (>98%), a final purification step using reversed-phase HPLC is recommended.[1]

    • A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile in water or a buffer solution (e.g., triethylammonium acetate).

    • The fractions containing the pure product are collected and lyophilized to yield this compound as a white solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepReaction TypeKey ReagentsSolventTypical Reaction TimeExpected Yield
1 Stille Cross-Coupling5-Iodouridine, Vinyltributylstannane, Pd2(dba)3, AsPh31,4-Dioxane2-4 hours70-85%
2 Conversion to Cytidine1,2,4-triazole, POCl3, Triethylamine, Aqueous AmmoniaAcetonitrile, Water12-24 hours60-75%

Table 2: Analytical Data for this compound

PropertyMethodExpected Value
Molecular Formula -C11H15N3O5
Molecular Weight Mass Spectrometry269.26 g/mol
Purity HPLC>98%
Appearance VisualWhite to off-white solid
Solubility -Soluble in water, DMSO, and methanol

Visualization of Workflows

Synthetic Pathway of this compound

G Uridine Uridine Iodouridine 5-Iodouridine Uridine->Iodouridine Halogenation Vinyluridine 5-Vinyluridine Iodouridine->Vinyluridine Stille Coupling (Vinyltributylstannane, Pd catalyst) Triazole_intermediate 4-(1,2,4-triazol-1-yl) intermediate Vinyluridine->Triazole_intermediate Activation (1,2,4-triazole, POCl3) Vinylcytidine This compound Triazole_intermediate->Vinylcytidine Amination (Aqueous Ammonia)

Caption: Synthetic pathway for this compound starting from Uridine.

Purification Workflow for this compound

G Crude_Product Crude this compound (from synthesis) Column_Chromatography Silica Gel Column Chromatography (DCM/MeOH gradient) Crude_Product->Column_Chromatography Partially_Purified Partially Purified Product Column_Chromatography->Partially_Purified HPLC Reversed-Phase HPLC (C18 column, Acetonitrile/Water gradient) Partially_Purified->HPLC Pure_Fractions Collection of Pure Fractions HPLC->Pure_Fractions Lyophilization Lyophilization Pure_Fractions->Lyophilization Final_Product High-Purity this compound (>98%) Lyophilization->Final_Product

Caption: Purification workflow for obtaining high-purity this compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound for research applications. The described protocols, based on established chemical transformations, offer a reliable route to obtaining this valuable nucleoside analog in high purity. The ability to incorporate a vinyl handle into cytidine opens up numerous possibilities for the study of RNA biology, making this compound a key tool for researchers in the life sciences and drug development.

References

physical and chemical properties of 5-Vinylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Vinylcytidine: Properties and Experimental Considerations

Introduction

This compound is a nucleoside analog that has garnered interest for its potential therapeutic applications, particularly in the fields of oncology and virology.[] As a modified version of the natural nucleoside cytidine, its unique vinyl group at the 5-position of the pyrimidine ring opens avenues for novel chemical interactions and biological activities. This technical guide provides a comprehensive overview of the known , relevant experimental protocols, and its potential mechanisms of action for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized below. It is important to note that while some properties are directly reported, others are inferred from closely related analogs like 2'-deoxy-5-vinylcytidine due to limited publicly available data for this compound itself.

PropertyValueSource
CAS Number 1846584-62-0[][2]
Molecular Formula C11H15N3O5[][2][3]
Molecular Weight 269.25 g/mol [][2]
Appearance Solid (inferred)[4]
Stability Appears to polymerize readily (reported for 2'-deoxy-5-vinylcytidine)[5][6]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate study and application of this compound. The following sections describe relevant protocols for synthesis and biological evaluation, primarily based on established methods for similar nucleoside analogs.

Synthesis of 5-Vinylpyrimidine Nucleosides

Rapid and efficient syntheses for 2'-deoxy-5-vinylcytidine have been developed, starting from nucleoside precursors.[5][6] A general approach often involves the palladium-catalyzed coupling of a vinyl group donor (e.g., vinyltributylstannane) to a halogenated cytidine precursor.

General Workflow for Synthesis:

  • Protection: The hydroxyl and amino groups of the starting cytidine material are protected to prevent unwanted side reactions.

  • Halogenation: A halogen (typically iodine or bromine) is introduced at the 5-position of the pyrimidine ring.

  • Stille Coupling: The 5-halogenated cytidine derivative is reacted with an organostannane reagent, such as vinyltributylstannane, in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).

  • Deprotection: The protecting groups are removed to yield the final this compound product.

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization.

G cluster_synthesis General Synthesis Workflow start Starting Cytidine Material protect Protection of Hydroxyl & Amino Groups start->protect Protecting agents halogenate Halogenation at C5 protect->halogenate e.g., NBS, NIS couple Palladium-Catalyzed Stille Coupling halogenate->couple Vinyltributylstannane, Pd(PPh3)4 deprotect Deprotection couple->deprotect Deprotecting agents purify Purification deprotect->purify Chromatography end This compound purify->end

Caption: A generalized workflow for the synthesis of 5-vinylpyrimidine nucleosides.

Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral properties of nucleoside analogs like 2'-deoxy-5-vinylcytidine against viruses such as Herpes Simplex Virus (HSV) are often quantified using a plaque reduction assay.[7]

Methodology:

  • Cell Culture Preparation: Prepare confluent monolayers of a suitable host cell line (e.g., Vero cells) in multi-well plates.[7]

  • Virus Inoculation: Infect the cell monolayers with a known quantity of the virus (e.g., HSV-1 or HSV-2) and allow it to adsorb for 1-2 hours.[7]

  • Compound Application: Remove the viral inoculum and overlay the cells with a medium (often containing carboxymethyl cellulose or agar) containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a period sufficient for viral plaques (zones of cell death) to develop in the control wells (no compound).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the viral plaques.

  • ID50 Determination: The 50% inhibitory dose (ID50), which is the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated control, is calculated.[7] For 2'-deoxy-5-vinylcytidine, the ID50 against both HSV-1 and HSV-2 was found to be 0.2 µg/mL.[5][6]

Biological Activity and Signaling Pathways

This compound and its analogs are investigated for their potential to interfere with fundamental cellular processes in cancer and viral infections.

Antiviral Mechanism of Action

The presumed antiviral mechanism for vinyl-modified nucleosides like 2'-deoxy-5-vinylcytidine involves a multi-step intracellular process.[7]

  • Cellular Uptake: The nucleoside analog enters the host cell.

  • Phosphorylation: It is phosphorylated by viral and/or cellular kinases to its active triphosphate form.[7]

  • Inhibition of Viral DNA Polymerase: The triphosphate analog acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural corresponding deoxynucleoside triphosphate.[7]

  • Chain Termination: If incorporated into the growing viral DNA strand, the modification can lead to chain termination, halting viral replication.[7]

G cluster_mechanism Presumed Antiviral Mechanism compound This compound (or analog) uptake Cellular Uptake compound->uptake mono_p This compound Monophosphate uptake->mono_p Cellular/Viral Kinases di_p This compound Diphosphate mono_p->di_p Kinases tri_p This compound Triphosphate (Active Form) di_p->tri_p Kinases polymerase Viral DNA Polymerase tri_p->polymerase inhibition Competitive Inhibition polymerase->inhibition Blocks natural dNTPs incorporation Incorporation into Viral DNA polymerase->incorporation termination Chain Termination incorporation->termination

Caption: Presumed mechanism of antiviral action for vinyl-modified cytidine analogs.[7]

Potential Anticancer Applications

Cytidine analogs are known to have potential anti-metabolic and anti-tumor activities, with some acting as inhibitors of DNA methyltransferases.[8] Furthermore, the vinyl group on compounds like this compound offers a unique chemical handle for targeted cancer therapy through "click chemistry".[7]

Potential "Click Chemistry" Workflow:

  • Metabolic Incorporation: The vinyl-functionalized nucleoside is administered and preferentially incorporated into the DNA of rapidly dividing cancer cells.[7]

  • Targeted Delivery: A second component, a cytotoxic agent attached to a molecule capable of a click reaction (e.g., a tetrazine), is administered.

  • In-situ "Click" Reaction: The vinyl group in the cancer cell DNA reacts with the tetrazine-linked cytotoxic agent, "clicking" the toxic payload directly to the tumor DNA.

  • DNA Damage and Apoptosis: The localized high concentration of the cytotoxic agent induces significant DNA damage, leading to apoptosis specifically in the cancer cells.[7]

G cluster_click_chem Potential Anticancer Workflow via Click Chemistry node_compound 1. This compound Administration node_incorporation 2. Metabolic Incorporation into Cancer Cell DNA node_compound->node_incorporation node_click 4. In-situ Click Reaction node_incorporation->node_click node_agent 3. Cytotoxic Agent (e.g., Tetrazine-linked) node_agent->node_click node_damage 5. Localized DNA Damage node_click->node_damage node_apoptosis 6. Cancer Cell Apoptosis node_damage->node_apoptosis

References

5-Vinylcytidine in Oncology: A Technical Guide to an Emerging Research Frontier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct research into the applications of 5-Vinylcytidine in oncology is currently limited, the broader class of vinyl-substituted nucleoside analogs is demonstrating significant promise in preclinical cancer models. This technical guide explores the potential of this compound by drawing parallels with the closely related compound, 5-vinyl-2'-deoxyuridine (VdU). VdU has been investigated as a novel therapeutic agent that can be metabolically incorporated into the DNA of cancer cells. This incorporation allows for a targeted "click chemistry" approach, leading to the induction of DNA damage and subsequent apoptosis. This document provides a comprehensive overview of the proposed mechanisms, relevant experimental protocols, and available quantitative data for vinyl-substituted nucleosides, offering a foundational resource for researchers interested in exploring the therapeutic potential of this compound and related compounds in cancer research.

Introduction: The Landscape of Nucleoside Analogs in Cancer Therapy

Nucleoside analogs have long been a cornerstone of cancer chemotherapy. By mimicking endogenous nucleosides, these compounds can disrupt DNA and RNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The search for novel nucleoside analogs with improved efficacy and reduced toxicity is an ongoing endeavor in oncology drug development.

While compounds such as 5-azacytidine and 5-fluorouracil have established roles in cancer treatment, the potential of vinyl-substituted cytidine analogs, like this compound, remains largely unexplored. This guide will delve into the prospective applications of this subclass of compounds, primarily through the lens of the available research on 5-vinyl-2'-deoxyuridine.

The "Click Chemistry" Approach: A Novel Therapeutic Strategy

Recent research has highlighted a promising, indirect approach for the anticancer activity of vinyl-functionalized nucleosides. This strategy leverages the vinyl group as a handle for a highly specific and efficient chemical reaction known as "click chemistry," specifically the inverse electron-demand Diels-Alder (IEDDA) reaction.

The proposed mechanism involves a two-step process:

  • Metabolic Incorporation: The vinyl-substituted nucleoside, such as 5-vinyl-2'-deoxyuridine, is administered and preferentially taken up by cancer cells. Inside the cell, it is phosphorylated and incorporated into the newly synthesized DNA.

  • Targeted Activation: A second molecule, an acridine-tetrazine conjugate, is then introduced. This molecule can be "clicked" onto the vinyl group now present in the cancer cell's DNA. This reaction forms a toxic product that induces DNA damage, leading to cell cycle arrest and apoptosis.

This targeted approach holds the potential for high specificity, as the toxic agent is only formed in cells that have incorporated the vinyl-nucleoside.

Signaling Pathways and Mechanism of Action

The presumed mechanism of action for vinyl-substituted nucleosides, when used in the click chemistry approach, culminates in the activation of the DNA damage response pathway and subsequent apoptosis.

Proposed Mechanism of Action

The following diagram illustrates the proposed workflow for the anticancer activity of a vinyl-modified nucleoside.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Click Chemistry Activation cluster_2 Cellular Response Vinyl-Nucleoside Vinyl-Nucleoside Phosphorylation Phosphorylation Vinyl-Nucleoside->Phosphorylation Cellular Kinases Incorporation into DNA Incorporation into DNA Phosphorylation->Incorporation into DNA DNA Polymerase IEDDA Reaction IEDDA Reaction Incorporation into DNA->IEDDA Reaction Acridine-Tetrazine Conjugate Acridine-Tetrazine Conjugate Acridine-Tetrazine Conjugate->IEDDA Reaction "Click" DNA Damage DNA Damage IEDDA Reaction->DNA Damage S-Phase Arrest S-Phase Arrest DNA Damage->S-Phase Arrest Apoptosis Apoptosis S-Phase Arrest->Apoptosis

A potential workflow for anticancer activity using a vinyl-modified nucleoside.
Downstream Cellular Effects

The formation of the toxic adduct in the DNA triggers a cascade of cellular events characteristic of the DNA damage response. This includes the formation of double-strand breaks, which leads to an accumulation of cells in the S-phase of the cell cycle and ultimately triggers programmed cell death, or apoptosis.

Quantitative Data

While no direct quantitative data for the anticancer activity of this compound is currently available, studies on 5-vinyl-2'-deoxyuridine in combination with an acridine-tetrazine conjugate (referred to as PINK) have demonstrated significant cytotoxicity in cancer cell lines.

Compound/Combination Cell Line Assay Endpoint Result Reference
VdU + PINKHuman cancer cell linesCell ViabilityReduction in viabilitySynergistic cytotoxicity observed
VdU + PINK3D Tumor SpheroidsCell ViabilityReduction in viabilityStrong reduction in viability

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for evaluating the anticancer potential of this compound, based on protocols used for the study of 5-vinyl-2'-deoxyuridine.

Cell Viability Assay
  • Objective: To determine the cytotoxic effects of the compound(s) on cancer cell lines.

  • Method:

    • Cell Culture: Seed human cancer cell lines in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with varying concentrations of this compound (or VdU) for a predetermined period (e.g., 24-72 hours). For combination studies, a second treatment with the activating compound (e.g., an acridine-tetrazine conjugate) would follow.

    • Viability Assessment: Measure cell viability using a standard method such as the MTT assay or by monitoring cell confluency.

    • Data Analysis: Calculate the IC50 value

The Metabolic Journey of 5-Vinylcytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Vinylcytidine is a synthetic nucleoside analog with potential therapeutic applications. Understanding its metabolic fate is crucial for optimizing its efficacy and safety profile. This technical guide provides a comprehensive overview of the presumed metabolic pathway of this compound, drawing upon existing knowledge of similar cytidine analogs. The document details the anabolic activation to its putative active triphosphate form and the likely catabolic degradation pathways. Methodologies for key experiments are outlined, and quantitative data from related compounds are presented to offer a comparative perspective. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a clear understanding of the underlying processes.

Introduction

Nucleoside analogs represent a cornerstone in the chemotherapy of viral infections and cancer. Their therapeutic efficacy is intrinsically linked to their intracellular metabolism, which converts these prodrugs into their active forms that can interfere with nucleic acid synthesis or function. This compound, a derivative of cytidine, is one such analog. While direct and extensive studies on the metabolic pathway of this compound are limited, a probable metabolic route can be inferred from the well-documented metabolism of structurally related compounds, such as 2'-deoxy-5-vinylcytidine and other 5-substituted cytidine analogs.[1][2] This guide synthesizes the available information to present a cohesive and in-depth understanding of the putative metabolic pathway of this compound.

Presumed Metabolic Pathway of this compound

The metabolism of this compound is anticipated to follow the general pathways established for other nucleoside analogs, involving both anabolic activation and catabolic degradation.

Anabolic Pathway: Bioactivation

The therapeutic activity of nucleoside analogs is dependent on their conversion to the corresponding triphosphate form. This multi-step phosphorylation cascade is catalyzed by a series of intracellular kinases. For this compound, the proposed anabolic pathway is as follows:

  • Initial Phosphorylation: this compound is likely phosphorylated to this compound monophosphate (5-V-CMP) by a nucleoside kinase. Given its structural similarity to cytidine, uridine-cytidine kinase or deoxycytidine kinase could be responsible for this initial step.[2][3]

  • Second Phosphorylation: 5-V-CMP is subsequently converted to this compound diphosphate (5-V-CDP) by a nucleoside monophosphate kinase, such as cytidylate kinase (CMPK).

  • Final Phosphorylation: The final and crucial step is the phosphorylation of 5-V-CDP to the active this compound triphosphate (5-V-CTP) by a nucleoside diphosphate kinase (NDPK).[3]

The resulting 5-V-CTP can then act as a competitive inhibitor of viral or cellular DNA and RNA polymerases, or it can be incorporated into growing nucleic acid chains, leading to chain termination or dysfunction.[1]

Anabolic_Pathway cluster_0 Intracellular Space This compound This compound 5-V-CMP 5-V-CMP This compound->5-V-CMP Uridine-Cytidine Kinase / Deoxycytidine Kinase 5-V-CDP 5-V-CDP 5-V-CMP->5-V-CDP Cytidylate Kinase (CMPK) 5-V-CTP 5-V-CTP 5-V-CDP->5-V-CTP Nucleoside Diphosphate Kinase (NDPK) Inhibition of Polymerases /\n Nucleic Acid Incorporation Inhibition of Polymerases / Nucleic Acid Incorporation 5-V-CTP->Inhibition of Polymerases /\n Nucleic Acid Incorporation Mechanism of Action

Diagram 1: Presumed Anabolic Pathway of this compound.
Catabolic Pathway: Inactivation and Degradation

The primary route for the catabolism of cytidine and its analogs is deamination, catalyzed by cytidine deaminase (CDA).[2][4] This enzyme converts cytidine to uridine. It is highly probable that this compound is also a substrate for CDA, leading to the formation of 5-Vinyluridine.

Following deamination, 5-Vinyluridine can be further catabolized by pyrimidine nucleoside phosphorylases.[4] Additionally, other enzymes of the pyrimidine catabolic pathway, such as dihydropyrimidine dehydrogenase (DPD), may be involved in the further breakdown of the resulting products.[5]

Catabolic_Pathway cluster_0 Intracellular/Hepatic Metabolism This compound This compound 5-Vinyluridine 5-Vinyluridine This compound->5-Vinyluridine Cytidine Deaminase (CDA) Further Catabolites Further Catabolites 5-Vinyluridine->Further Catabolites Pyrimidine Nucleoside Phosphorylases / DPD Excretion Excretion Further Catabolites->Excretion Inactive Metabolites

Diagram 2: Presumed Catabolic Pathway of this compound.

Quantitative Data

Table 1: Antiviral Activity of 2'-Deoxy-5-Vinylcytidine [1]

CompoundVirus TargetInhibitory Dose 50 (ID50)Selectivity Index
2'-Deoxy-5-vinylcytidineHerpes Simplex Virus Type 1 (HSV-1)0.2 µg/mL225
2'-Deoxy-5-vinylcytidineHerpes Simplex Virus Type 2 (HSV-2)0.2 µg/mL225

Table 2: Pharmacokinetic Parameters of 5-Fluoro-2'-deoxycytidine (FdCyd) in Humans (with THU) [6]

ParameterValue
Half-life (t½)22–56 min
Clearance~15 mL/min/kg
Oral Bioavailability (with THU)9–25%

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the metabolic pathway of nucleoside analogs like this compound.

Antiviral Activity Assay (Plaque Reduction Assay)[1]

This assay is a standard method to determine the efficacy of an antiviral compound against cytopathic viruses.

  • Cell Culture Preparation: Confluent monolayers of a suitable host cell line (e.g., Vero cells) are prepared in multi-well plates.

  • Virus Inoculation: The cell monolayers are infected with a known titer of the target virus (e.g., HSV-1) and allowed for viral adsorption for a defined period (e.g., 1-2 hours).

  • Compound Application: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compound (e.g., this compound).

  • Incubation: The plates are incubated for a period sufficient for viral plaque formation in the untreated control wells (typically 2-3 days).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize and count the viral plaques.

  • ID50 Determination: The ID50 value, the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated control, is calculated.

Plaque_Reduction_Workflow cluster_workflow Plaque Reduction Assay Workflow A Prepare Host Cell Monolayers B Infect Cells with Virus A->B C Apply Serial Dilutions of this compound B->C D Incubate for Plaque Formation C->D E Fix, Stain, and Count Plaques D->E F Calculate ID50 E->F

Diagram 3: Workflow for Plaque Reduction Assay.
Cytotoxicity Assay[1]

This assay is used to determine the toxicity of the compound to uninfected host cells and to calculate the selectivity index.

  • Cell Culture: Host cells are seeded in multi-well plates and allowed to adhere and grow.

  • Compound Exposure: The cells are exposed to a range of concentrations of the test compound for a duration comparable to the antiviral assay.

  • Viability Assessment: Cell viability is determined using a suitable method, such as the MTT assay or trypan blue exclusion, to measure the concentration of the compound that causes a 50% reduction in cell viability (Cytotoxic Concentration 50 or CC50).

  • Selectivity Index Calculation: The selectivity index is calculated as the ratio of the CC50 to the ID50.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assay Workflow A Seed Host Cells in Plates B Expose Cells to Serial Dilutions of this compound A->B C Assess Cell Viability (e.g., MTT Assay) B->C D Calculate CC50 C->D E Calculate Selectivity Index (CC50 / ID50) D->E

Diagram 4: Workflow for Cytotoxicity Assay.
In Vitro Metabolism Assay with Cytidine Deaminase (CDA)

This assay can be used to determine if this compound is a substrate for CDA.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, recombinant human CDA, and the test compound (this compound).

  • Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for various time points.

  • Reaction Termination: The reaction is stopped at each time point by adding a quenching solution (e.g., acid or organic solvent).

  • Analysis: The samples are analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the decrease of the parent compound (this compound) and the formation of the metabolite (5-Vinyluridine).

  • Kinetic Parameter Calculation: If the compound is a substrate, kinetic parameters such as Km and Vmax can be determined by varying the substrate concentration.

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature to suggest that this compound or its metabolites directly modulate specific signaling pathways. The primary mechanism of action for nucleoside analogs is the disruption of nucleic acid synthesis. However, downstream effects on signaling pathways involved in cell cycle arrest, apoptosis, and DNA damage response are plausible consequences of its primary action and warrant further investigation.

Conclusion

The metabolic pathway of this compound is presumed to involve an anabolic phosphorylation cascade to its active triphosphate form and a catabolic deamination process. While direct experimental data for this compound is sparse, the established metabolic routes of similar nucleoside analogs provide a strong foundation for understanding its intracellular fate. The experimental protocols outlined in this guide offer a framework for future studies to elucidate the precise metabolic pathway, identify the key enzymes involved, and quantify the kinetic parameters. A thorough understanding of its metabolism is paramount for the rational design of therapeutic strategies utilizing this compound and for predicting potential drug-drug interactions and mechanisms of resistance. Further research is essential to validate these presumed pathways and to explore the full therapeutic potential of this compound.

References

Theoretical Framework for 5-Vinylcytidine Incorporation into RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Vinylcytidine (5-VC) presents a potential tool for the metabolic labeling and subsequent visualization of RNA. However, its efficient and specific incorporation into nascent RNA transcripts is governed by a complex interplay of enzymatic recognition, intracellular metabolism, and chemical stability. This technical guide delineates the core theoretical models governing the incorporation of this compound into RNA, providing a foundational understanding for researchers in RNA biology and drug development. We will explore the enzymatic hurdles, from initial phosphorylation to RNA polymerase acceptance, and discuss the competing chemical pathways that can limit its efficacy. This document synthesizes available data to present a cohesive model, supplemented with detailed experimental considerations and structured data for comparative analysis.

Introduction

The ability to track nascent RNA molecules is crucial for understanding gene expression dynamics. Metabolic labeling using modified nucleosides, such as 5-ethynyluridine, has become a cornerstone of such investigations. This compound was developed as a potential alternative, with the vinyl group offering a different handle for bioorthogonal chemistry. The design of 5-VC was predicated on the examination of kinase crystal structures, which suggested that the C5 position of cytidine could accommodate a vinyl group without disrupting enzymatic activity. Despite this rational design, initial studies revealed a lack of significant incorporation into cellular RNA, pointing to a more complex series of limiting factors than simple steric hindrance. This guide will construct a theoretical model to explain these observations and provide a framework for future research.

The Multi-Step Theoretical Model of this compound Incorporation

The journey of this compound from a cell culture medium to a stable component of an RNA molecule can be conceptualized as a multi-step process, with potential bottlenecks at each stage.

Cellular Uptake and Initial Phosphorylation

The first hurdle for 5-VC is its transport across the cell membrane and its subsequent conversion to the monophosphate form. This initial phosphorylation is a critical and often rate-limiting step for nucleoside analogs. Uridine-cytidine kinase is the primary enzyme responsible for this conversion. The theoretical model posits that while the C5 position is sterically accessible within the enzyme's active site, the electronic properties of the vinyl group may influence the efficiency of this phosphorylation step compared to the natural substrate, cytidine.

Conversion to this compound Triphosphate (5-VCTP)

Following the initial phosphorylation, 5-VC monophosphate must be further converted to the diphosphate and finally the triphosphate (5-VCTP) by cellular kinases. This pathway is generally considered to be less specific than the initial phosphorylation step. However, the overall efficiency of this conversion directly impacts the intracellular concentration of 5-VCTP, which is the actual substrate for RNA polymerase.

RNA Polymerase Recognition and Incorporation

The central event in this model is the incorporation of 5-VCTP into a growing RNA chain by RNA polymerase. The fidelity and efficiency of this process are governed by the intricate structural dynamics of the polymerase active site. Structural studies of RNA polymerases have revealed a narrow secondary pore through which nucleotide triphosphates (NTPs) are thought to enter the active site. The trigger loop, a flexible element of the polymerase, plays a crucial role in discriminating between matched and mismatched NTPs.

The theoretical model for 5-VCTP incorporation suggests two key checkpoints:

  • Entry into the Active Site: The vinyl modification at the C5 position is not expected to significantly hinder the entry of 5-VCTP into the active site through the secondary pore, as this part of the nucleobase is not directly involved in the initial binding interactions.

  • Base Pairing and Catalysis: Once in the active site, 5-VCTP must form a stable Watson-Crick base pair with the corresponding guanine in the DNA template. The vinyl group, while not directly participating in hydrogen bonding, could subtly alter the electronic and steric properties of the cytidine base, potentially affecting the geometry of the base pair and the subsequent conformational changes of the trigger loop required for catalysis. Molecular dynamics simulations of NTP entry and incorporation have shown that even minor perturbations can impact the overall rate of incorporation.

Competing Pathway: Intracellular Degradation

A significant challenge to the successful incorporation of 5-VC is its susceptibility to degradation within the cellular environment. The vinyl group is an electron-withdrawing group, making the C6 position of the pyrimidine ring susceptible to Michael addition by cellular nucleophiles, such as thiols (e.g., glutathione). This reaction would lead to the formation of an adduct and prevent the nucleoside from being incorporated into RNA. This degradation pathway effectively reduces the available pool of 5-VC for phosphorylation and subsequent incorporation.

Quantitative Data Summary

Parameter Value Experimental System Reference
This compound Incorporation Not detectedHEK293T cells, 1 mM for 12h
5-Vinyluridine Incorporation DetectedHEK293T cells, 1 mM for 12h
CTP Incorporation (kpol) 16 ± 1 s-1HCV NS5B RNA-dependent RNA Polymerase
CTP Incorporation (Kd) 39 ± 3 µMHCV NS5B RNA-dependent RNA Polymerase
GTP Incorporation (kpol) 2.1 ± 0.1 s-1HCV NS5B RNA-dependent RNA Polymerase
GTP Incorporation (Kd) 22 ± 2 µMHCV NS5B RNA-dependent RNA Polymerase
5-Fluorocytidine Incorporation ~3 mol% in tRNAE. coli with cytidine deaminase inhibitor

Experimental Protocols

In Vitro Transcription Assay for this compound Incorporation

This protocol is a generalized procedure for assessing the incorporation of 5-VCTP into RNA by an RNA polymerase in vitro.

Materials:

  • T7, T3, or SP6 RNA Polymerase

  • Linearized DNA template with a suitable promoter

  • 5X Transcription Buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)

  • Ribonuclease inhibitor

  • ATP, GTP, UTP solution (10 mM each)

  • CTP solution (10 mM)

  • This compound triphosphate (5-VCTP) solution (10 mM)

  • Nuclease-free water

  • Denaturing polyacrylamide gel (e.g., 8% urea-PAGE)

  • Gel loading buffer (e.g., formamide-based)

  • RNA visualization stain (e.g., SYBR Gold)

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following components on ice in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • 5X Transcription Buffer (4 µL)

    • Linearized DNA template (0.5-1.0 µg)

    • Ribonuclease inhibitor (1 µL)

    • ATP, GTP, UTP (2 µL of 10 mM stock each)

    • CTP and/or 5-VCTP (to desired final concentrations)

    • RNA Polymerase (2 µL)

  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA or by adding an equal volume of gel loading buffer.

  • Analysis: Denature the RNA products by heating the samples at 95°C for 5 minutes in gel loading buffer. Analyze the transcripts by denaturing polyacrylamide gel electrophoresis.

  • Visualization: Stain the gel with an appropriate RNA stain and visualize the results using a gel imaging system. The presence of a band corresponding to the full-length transcript in the lane containing 5-VCTP would indicate incorporation. The relative intensity of this band compared to the control (containing only CTP) can provide a qualitative measure of incorporation efficiency.

Visualizations

Signaling Pathways and Workflows

Methodological & Application

Application Notes and Protocols for 5-Vinylcytidine in Nascent RNA Sequencing (NASC-seq)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nascent RNA sequencing (NASC-seq) provides a powerful method to study dynamic gene expression by specifically capturing newly transcribed RNA. 5-Vinylcytidine (5-VC) is a modified nucleoside that serves as an effective tool for metabolic labeling of nascent RNA. Once incorporated into newly synthesized transcripts, the vinyl group of 5-VC allows for a bioorthogonal and copper-free click chemistry reaction. This enables the specific and efficient attachment of a biotin handle via an inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine conjugate. The biotinylated nascent RNA can then be selectively enriched for downstream sequencing and analysis.

A key advantage of using vinyl nucleosides like 5-VC is their reported lower cytotoxicity compared to other commonly used analogs such as 5-ethynyluridine (5-EU), which can cause significant perturbations in gene expression.[1] This makes 5-VC a more suitable choice for studies where minimizing cellular stress is critical.

These application notes provide detailed protocols for utilizing this compound in NASC-seq, from metabolic labeling of cells to the bioinformatics analysis of the sequencing data.

Data Presentation

Comparison of Metabolic Labeling Analogs for Nascent RNA Sequencing

The choice of nucleoside analog for metabolic labeling can significantly impact the experimental outcome. The following table summarizes the key characteristics of this compound in comparison to other commonly used analogs.

FeatureThis compound (5-VC)4-Thiouridine (4sU)5-Ethynyluridine (5-EU)
Labeling Chemistry Inverse-electron-demand Diels-Alder (IEDDA)Thiol-specific biotinylationCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)
Incorporation Efficiency Efficiently incorporated into newly transcribed RNA.Generally efficient incorporation into nascent RNA.Efficiently incorporated into nascent RNA.
Biotinylation Conditions Copper-free, mild conditions (e.g., 37°C, pH ~5.0).[1]Requires a thiol-reactive biotin derivative and can involve oxidizing conditions.CuAAC requires a copper catalyst which can be toxic to cells and damage RNA. SPAAC is copper-free but can have slower kinetics.
Effect on Gene Expression Minimal; fewer off-target effects on gene expression compared to 5-EU.[1]Can induce a stress response and alter the expression of some genes.Can cause significant differential expression of hundreds of genes.[1]
RNA Yield Generally provides good yields of nascent RNA.Generally provides good yields of nascent RNA.Can provide good yields, but may be affected by cellular toxicity.
Sequencing Library Quality Expected to be high due to gentle labeling conditions.Can be high, but potential for RNA damage during biotinylation.Copper-catalyzed reactions can lead to RNA degradation and lower library complexity.
Cytotoxicity of Nucleoside Analogs
CompoundCell LineIC50Comments
5-Ethynyluridine (5-EU) HeLa, A549, etc.Varies by cell line and exposure time.Known to have cytotoxic effects that can alter gene expression.
5-Vinyluridine (5-VU) HEK293TMinimal toxic effects observed.[2]Considered a less toxic alternative to 5-EU.
This compound (5-VC) Not availableExpected to have low cytotoxicity similar to 5-VU.Optimization of concentration is recommended for each cell line.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with this compound

This protocol details the steps for labeling newly synthesized RNA in cultured mammalian cells with this compound.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound (5-VC) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare fresh complete cell culture medium containing the desired final concentration of 5-VC. A typical starting concentration is 100 µM, but this should be optimized for your specific cell line and experimental goals.[3]

  • Cell Labeling: a. Aspirate the existing medium from the cultured cells. b. Wash the cells once with pre-warmed PBS. c. Add the prepared labeling medium to the cells. d. Incubate the cells for the desired labeling period. A typical labeling time is 1-4 hours. This should be optimized based on the transcription rate of the genes of interest.

  • Cell Harvest: After the labeling period, harvest the cells by a method appropriate for your cell type (e.g., trypsinization for adherent cells, centrifugation for suspension cells).

  • Cell Pellet Storage: Cell pellets can be snap-frozen in liquid nitrogen and stored at -80°C for later RNA extraction.

Protocol 2: Total RNA Extraction

This protocol describes the extraction of total RNA from the 5-VC labeled cells.

Materials:

  • Cell pellet from Protocol 1

  • RNA extraction reagent (e.g., TRIzol or a column-based kit)

  • Chloroform (if using TRIzol)

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

Procedure:

  • Follow the manufacturer's instructions for your chosen RNA extraction method.

  • If using a column-based kit, ensure it is suitable for total RNA isolation.

  • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using a bioanalyzer.

Protocol 3: Biotinylation of 5-VC Labeled RNA via IEDDA Reaction

This protocol details the copper-free click chemistry reaction to attach biotin to the vinyl group of the incorporated 5-VC.

Materials:

  • Total RNA containing 5-VC

  • Tetrazine-Biotin conjugate (e.g., from a commercial supplier)

  • Reaction buffer (e.g., sodium acetate buffer, pH 5.0)

  • Nuclease-free water

  • RNA purification method (e.g., ethanol precipitation or a column-based cleanup kit)

Procedure:

  • In a nuclease-free tube, combine the following:

    • Total RNA (up to 25 µg)

    • Tetrazine-Biotin (a starting concentration of 50 µM can be used, but should be optimized)[1]

    • Reaction buffer to the recommended final concentration.

    • Nuclease-free water to the final reaction volume.

  • Incubate the reaction at 37°C for 1-2 hours.[1]

  • Purify the biotinylated RNA using your chosen method to remove unreacted Tetrazine-Biotin and other reaction components.

  • Resuspend the purified RNA in nuclease-free water.

Protocol 4: Enrichment of Nascent RNA

This protocol describes the capture of the biotinylated nascent RNA using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated total RNA

  • Streptavidin-coated magnetic beads

  • Binding and wash buffers (as recommended by the bead manufacturer)

  • Elution buffer (e.g., containing biotin to compete for binding)

  • Magnetic stand

Procedure:

  • Prepare the streptavidin beads according to the manufacturer's instructions (this usually involves washing the beads).

  • Incubate the biotinylated RNA with the prepared streptavidin beads to allow for binding of the nascent RNA.

  • Use a magnetic stand to capture the beads and discard the supernatant which contains the unlabeled, pre-existing RNA.

  • Wash the beads several times with the wash buffer to remove non-specifically bound RNA.

  • Elute the captured nascent RNA from the beads using the elution buffer. This may involve incubation with a solution containing free biotin or using a specific elution buffer.[3]

  • Transfer the eluted nascent RNA to a fresh tube.

Protocol 5: Sequencing Library Preparation

Following enrichment, the nascent RNA is ready for library preparation for next-generation sequencing.

  • Standard RNA-seq library preparation kits (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit, starting from the fragmentation step) can be used.

  • It is crucial to use a kit that is compatible with low-input RNA, as the yield of nascent RNA may be limited.

Mandatory Visualization

Jurkat T-Cell Activation Signaling Pathway

The following diagram illustrates the key signaling events upon T-cell receptor (TCR) and CD28 co-stimulation in Jurkat T-cells, leading to the activation of transcription factors that drive the expression of early response genes. This pathway is a common model for studying transcriptional dynamics using NASC-seq.

T-Cell Activation Signaling Cascade
Experimental Workflow for this compound NASC-seq

The following diagram outlines the complete experimental workflow for performing NASC-seq using this compound, from cell culture to data analysis.

NASC_seq_Workflow Start Start: Cell Culture Labeling 1. Metabolic Labeling with this compound Start->Labeling Extraction 2. Total RNA Extraction Labeling->Extraction Biotinylation 3. Biotinylation via IEDDA (Tetrazine-Biotin) Extraction->Biotinylation Enrichment 4. Enrichment of Nascent RNA (Streptavidin Beads) Biotinylation->Enrichment LibraryPrep 5. Library Preparation Enrichment->LibraryPrep Sequencing 6. High-Throughput Sequencing LibraryPrep->Sequencing QC 7. Quality Control (FastQC) Sequencing->QC Alignment 8. Read Alignment (STAR) QC->Alignment Quantification 9. Quantification (featureCounts) Alignment->Quantification Analysis 10. Differential Expression Analysis (DESeq2, edgeR) Quantification->Analysis End End: Biological Interpretation Analysis->End

This compound NASC-seq Workflow

Bioinformatics Analysis Workflow

The analysis of NASC-seq data follows a similar workflow to standard RNA-seq but with a focus on the nascent transcriptome. Unlike methods using 4-thiouridine, this compound is not expected to cause T-to-C conversions during reverse transcription, simplifying the analysis as there is no need to identify and filter these specific mutations.

  • Quality Control (QC): Raw sequencing reads should be assessed for quality using tools like FastQC. This includes checking for per-base sequence quality, GC content, and adapter contamination.

  • Adapter Trimming: If adapter sequences are present, they should be removed using tools like Trimmomatic or cutadapt.

  • Read Alignment: The quality-trimmed reads are then aligned to a reference genome. A splice-aware aligner such as STAR is recommended. It is important to include intronic regions in the analysis as nascent transcripts will not yet be fully spliced.

  • Quantification: The number of reads mapping to genomic features (genes, exons, introns) is counted using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: To identify genes with changes in transcription, differential expression analysis is performed between different experimental conditions. Packages such as DESeq2 or edgeR are commonly used for this purpose. These tools take the raw count data as input and perform normalization and statistical testing.

  • Downstream Analysis: Further analysis can include gene ontology (GO) enrichment analysis, pathway analysis, and visualization of the results through heatmaps and volcano plots to gain biological insights into the transcriptional changes.

Conclusion

The use of this compound in nascent RNA sequencing offers a robust and less cytotoxic method for capturing the dynamics of transcription. The detailed protocols and workflows provided here serve as a comprehensive guide for researchers to implement this powerful technique in their studies of gene regulation. Optimization of labeling conditions for specific cell types and experimental goals is recommended to achieve the best results.

References

Application Notes and Protocols: 5-Vinyluridine (5-VU) Click Chemistry for RNA Detection and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic labeling of nascent RNA with modified nucleosides is a powerful technique for studying RNA synthesis, turnover, and localization. While the user's query focused on 5-vinylcytidine (5-VC), current scientific literature indicates that the incorporation of 5-VC into cellular RNA has not been detected. However, a closely related analog, 5-vinyluridine (5-VU), is efficiently incorporated into newly synthesized RNA and serves as an excellent tool for RNA detection and imaging.

This document provides detailed application notes and protocols for the use of 5-vinyluridine (5-VU) in conjunction with copper-free click chemistry for the detection and imaging of nascent RNA. The method relies on the metabolic incorporation of 5-VU into RNA, followed by a highly specific and rapid inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal reaction occurs between the vinyl group of 5-VU and a tetrazine-conjugated probe, such as a fluorophore or biotin, enabling sensitive and specific detection of newly transcribed RNA.

The primary advantage of the 5-VU/IEDDA system over the more traditional 5-ethynyluridine (5-EU)/CuAAC (copper(I)-catalyzed azide-alkyne cycloaddition) method is its biocompatibility. The IEDDA reaction is copper-free, thus avoiding the cytotoxicity associated with copper catalysts, making it ideal for studies in living cells and organisms.[1][2] Furthermore, 5-VU has been shown to have minimal toxic effects and induces fewer transcriptional changes compared to 5-EU.[1]

Data Presentation

Table 1: Comparison of 5-Vinyluridine (5-VU) and 5-Ethynyluridine (5-EU)
Parameter5-Vinyluridine (5-VU)5-Ethynyluridine (5-EU)Reference(s)
Detection Chemistry Inverse-Electron-Demand Diels-Alder (IEDDA)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2][3]
Catalyst Requirement None (Copper-free)Copper (I)[2]
Cytotoxicity Minimal toxic effects on cell proliferation.Significant inhibition of cell proliferation at higher concentrations and longer incubation times.[1]
Effect on Transcription Minimal transcriptional changes observed.Can induce widespread changes in gene expression and alternative splicing.[1][4]
Incorporation into RNA Successfully incorporated into nascent RNA.Efficiently incorporated into nascent RNA.[1][4]

Experimental Workflows and Signaling Pathways

Workflow_Comparison

IEDDA_Mechanism cluster_reactants cluster_products Diene Tetrazine Probe (Electron-Poor) Intermediate Unstable Cycloadduct Diene->Intermediate + Dienophile 5-VU in RNA (Electron-Rich Dienophile) Dienophile->Intermediate Final_Product Stable Dihydropyridazine Linkage (Labeled RNA) Intermediate->Final_Product Retro-Diels-Alder N2 Nitrogen Gas (N2) Intermediate->N2 - N2

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with 5-Vinyluridine (5-VU)

This protocol describes the incorporation of 5-VU into the nascent RNA of cultured mammalian cells.

Materials:

  • Mammalian cells of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • 5-Vinyluridine (5-VU) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or coverslips

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates or on coverslips to ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare the 5-VU labeling medium by diluting the 5-VU stock solution into pre-warmed complete culture medium to the desired final concentration. A typical starting concentration is 1 mM.

  • Labeling: Remove the existing medium from the cells and replace it with the 5-VU labeling medium.

  • Incubation: Incubate the cells for a period ranging from 1 to 24 hours at 37°C in a CO2 incubator. The optimal incubation time depends on the specific cell type and experimental goal. For imaging, a 5-hour incubation is often sufficient.[5]

  • Washing: After incubation, remove the labeling medium and wash the cells twice with PBS to remove any unincorporated 5-VU.

  • Proceed to Detection: The cells are now ready for downstream applications such as fixation and click chemistry for imaging (Protocol 2) or RNA isolation for enrichment (Protocol 3).

Protocol 2: Fluorescence Imaging of 5-VU Labeled RNA via IEDDA Click Chemistry

This protocol details the in situ detection of 5-VU-labeled RNA in fixed cells using a tetrazine-conjugated fluorophore.

Materials:

  • 5-VU labeled cells on coverslips (from Protocol 1)

  • Paraformaldehyde (PFA), 3.7% in PBS

  • Glycine solution (50 mM in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-TAMRA, Tetrazine-Cy5)

  • Click reaction buffer (PBS with 6% DMSO, adjusted to pH 5.0 with acetic acid)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fixation: Fix the 5-VU labeled cells by incubating with 3.7% PFA in PBS for 10 minutes at room temperature.

  • Quenching: Quench the fixation reaction by washing the cells with 50 mM glycine in PBS for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes at room temperature to allow the detection reagents to enter the cell.

  • Washing: Wash the cells twice with PBS.

  • Click Reaction: Prepare the click reaction solution by diluting the tetrazine-fluorophore to a final concentration of 5 µM in the click reaction buffer. Incubate the cells with the click reaction solution for 3 hours at 37°C in the dark.

  • Washing: Wash the cells three times with PBS to remove unreacted tetrazine-fluorophore.

  • Counterstaining (Optional): Stain the nuclei by incubating with DAPI for 5 minutes.

  • Final Wash: Wash the cells twice with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and DAPI. Robust RNA labeling is often observed in the nucleolus, a site of high rRNA biosynthesis.[5]

Protocol 3: Enrichment of 5-VU Labeled RNA

This protocol describes the biotinylation of 5-VU labeled RNA and subsequent enrichment using streptavidin-coated magnetic beads.

Materials:

  • 5-VU labeled cells (from Protocol 1)

  • RNA isolation kit (e.g., TRIzol, column-based kits)

  • DNase I, RNase-free

  • Tetrazine-Biotin conjugate

  • Click reaction buffer (as in Protocol 2)

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., 0.5 M NaCl, 20 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Low Salt Wash Buffer (e.g., 0.15 M NaCl, 20 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Elution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, or commercially available biotin elution buffers)

  • RNase-free water and tubes

Procedure:

  • RNA Isolation: Harvest the 5-VU labeled cells and isolate total RNA using a standard protocol. Ensure to perform a DNase I treatment to remove any contaminating DNA.

  • RNA Quantification: Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop).

  • Biotinylation (IEDDA Click Reaction): a. In an RNase-free tube, combine the isolated RNA (e.g., 1-10 µg) with Tetrazine-Biotin (e.g., 50 µM final concentration) in the click reaction buffer. b. Incubate the reaction for 2 hours at 37°C. c. Purify the biotinylated RNA from unreacted Tetrazine-Biotin using an RNA cleanup kit or ethanol precipitation.

  • Bead Preparation: a. Resuspend the streptavidin magnetic beads in their storage buffer. b. Transfer the required amount of beads to a new RNase-free tube. c. Place the tube on a magnetic stand, wait for the beads to pellet, and discard the supernatant. d. Wash the beads three times with Binding/Wash Buffer.

  • Binding of Biotinylated RNA: a. Resuspend the purified biotinylated RNA in Binding/Wash Buffer. For efficient binding, it may be necessary to briefly heat the RNA (e.g., 65°C for 5 minutes) and then chill on ice to denature secondary structures. b. Add the RNA solution to the prepared beads and incubate for 30-60 minutes at room temperature with gentle rotation.

  • Washing: a. Pellet the beads on the magnetic stand and discard the supernatant. b. Wash the beads twice with Binding/Wash Buffer. c. Wash the beads once with Low Salt Wash Buffer.

  • Elution: a. Resuspend the beads in Elution Buffer. b. Incubate according to the manufacturer's instructions (e.g., 5 minutes at room temperature, or heating for competitive elution). c. Pellet the beads on the magnetic stand and carefully transfer the supernatant, which contains the enriched nascent RNA, to a new RNase-free tube.

  • Downstream Applications: The enriched RNA is now ready for downstream analysis such as RT-qPCR or RNA sequencing.

References

Application Notes and Protocols for 5-Vinylcytidine in Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence in situ hybridization (FISH) is a powerful molecular cytogenetic technique that enables the visualization of specific nucleic acid sequences within the cellular context. The specificity of FISH probes, which are oligonucleotides complementary to the target sequence, is paramount for accurate detection. Chemical modification of these probes can enhance their performance by improving signal intensity, stability, and target accessibility.

While direct applications of 5-Vinylcytidine in FISH are not yet widely documented, its chemical structure presents intriguing possibilities for novel probe labeling and signal amplification strategies. The vinyl group at the 5th position of the cytidine base offers a reactive handle for various bio-orthogonal conjugation reactions. This allows for the attachment of fluorophores or other reporter molecules post-synthesis, potentially offering greater flexibility and efficiency compared to traditional methods of incorporating fluorescently labeled nucleotides during oligonucleotide synthesis.

These application notes provide a prospective framework for the utilization of this compound in FISH, drawing upon established principles of oligonucleotide chemistry and hybridization. The protocols outlined below are hypothetical and would require empirical validation.

Principle of this compound in FISH

The core concept behind using this compound in FISH probes is the post-synthesis modification of the vinyl group. An oligonucleotide probe is first synthesized with one or more this compound residues incorporated at specific positions. Following synthesis and purification, the vinyl group can be chemically modified, for example, through a thiol-ene "click" reaction, to attach a fluorescent dye. This approach allows for precise control over the number and location of fluorescent labels on the probe.

Potential Advantages:

  • Increased Signal Intensity: Multiple fluorophores could potentially be attached to a single probe through multiple this compound modifications, leading to brighter signals.

  • Improved Hybridization Kinetics: The modification is relatively small and located in the major groove of the DNA/RNA duplex, which may minimize interference with probe-target hybridization.

  • Versatility in Labeling: The vinyl group is amenable to a variety of conjugation chemistries, allowing for the use of a wide range of fluorescent dyes and other reporter molecules.

Prospective Experimental Protocols

I. Synthesis and Labeling of this compound Oligonucleotide Probes

This protocol describes the synthesis of an oligonucleotide containing this compound and its subsequent labeling with a thiol-modified fluorescent dye via a thiol-ene reaction.

Materials:

  • This compound phosphoramidite (custom synthesis may be required)

  • Standard DNA/RNA synthesis reagents and synthesizer

  • Thiol-modified fluorescent dye (e.g., Alexa Fluor™ 488 C5 Maleimide, modified to a thiol)

  • Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone)

  • Acetonitrile (anhydrous)

  • Triethylammonium acetate (TEAA) buffer

  • HPLC purification system

Protocol:

  • Oligonucleotide Synthesis: Synthesize the desired oligonucleotide probe using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer. Incorporate this compound phosphoramidite at the desired positions.

  • Deprotection and Purification: Deprotect the oligonucleotide using standard procedures and purify it by reverse-phase HPLC.

  • Thiol-Ene "Click" Reaction: a. Dissolve the purified this compound-containing oligonucleotide and a 10-fold molar excess of the thiol-modified fluorescent dye in anhydrous acetonitrile. b. Add the photoinitiator to the reaction mixture. c. Irradiate the mixture with UV light (e.g., 365 nm) for 1-2 hours at room temperature to initiate the thiol-ene reaction. d. Monitor the reaction progress by HPLC.

  • Purification of Labeled Probe: Purify the fluorescently labeled probe from unreacted dye and oligonucleotide using reverse-phase HPLC.

  • Quantification: Determine the concentration and labeling efficiency of the final probe using UV-Vis spectrophotometry.

II. Fluorescence In Situ Hybridization (FISH) Protocol

This protocol is a general guideline and may require optimization based on the specific cell type and target sequence.

Materials:

  • This compound labeled FISH probe

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells on slides

  • Deparaffinization solutions (Xylene, Ethanol series)

  • Pretreatment solutions (e.g., 0.2 N HCl, Sodium Thiocyanate)

  • Protease solution (e.g., Pepsin)

  • Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

  • Wash buffers (e.g., 0.3% IGEPAL, 2x SSC; 0.1% IGEPAL, 0.1x SSC)

  • DAPI counterstain

  • Antifade mounting medium

Application Note: Vinyl-Nucleoside-Based Proteomics for the Identification of RNA-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note details an experimental workflow for the identification and quantification of RNA-binding proteins (RBPs) using metabolic labeling with vinyl-modified nucleosides. This method relies on the cellular incorporation of a vinyl-containing nucleoside analog into newly synthesized RNA. The vinyl group serves as a bioorthogonal handle for subsequent chemical ligation, enabling the enrichment of RNA-protein complexes and identification of RBPs by mass spectrometry.

Note on 5-Vinylcytidine (5-VC): Initial studies on vinyl nucleosides for RNA metabolic labeling reported that the incorporation of this compound (5-VC) into cellular RNA was not detected. In contrast, other vinyl nucleosides, such as 5-vinyluridine (5-VU) and 2-vinyladenosine (2-VA), have been successfully incorporated into nascent RNA and utilized for downstream applications. Therefore, the protocols described herein are based on the successful application of these alternative vinyl nucleosides and provide a general framework for vinyl-nucleoside-based proteomics. Researchers should validate the incorporation of their chosen vinyl nucleoside analog before proceeding with the full proteomics workflow.

Principle of the Method

The workflow begins with the metabolic labeling of nascent RNA in cultured cells with a vinyl nucleoside (e.g., 5-VU). Following labeling, RNA-protein interactions are stabilized by UV crosslinking. The cells are then lysed, and the vinyl-modified RNA is conjugated to a biotinylated probe via a highly efficient and bioorthogonal click chemistry reaction, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-biotin conjugate. The resulting biotinylated RNA-protein complexes are then captured and enriched using streptavidin-coated magnetic beads. Finally, the enriched proteins are eluted, digested into peptides, and identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Applications

  • Identification of proteins that bind to newly transcribed RNA under specific cellular conditions.

  • Comparative analysis of RBP profiles in response to stimuli, such as drug treatment or environmental stress.

  • Discovery of novel RBPs and elucidation of their roles in RNA metabolism and gene regulation.

Experimental Workflow

The overall experimental workflow for vinyl-nucleoside-based proteomics is depicted below.

experimental_workflow cluster_cell_culture Cell-Based Steps cluster_biochemistry Biochemical Steps cluster_proteomics Proteomics Analysis metabolic_labeling 1. Metabolic Labeling (e.g., 5-Vinyluridine) uv_crosslinking 2. UV Crosslinking metabolic_labeling->uv_crosslinking cell_harvesting 3. Cell Harvesting uv_crosslinking->cell_harvesting lysis 4. Cell Lysis cell_harvesting->lysis click_chemistry 5. Click Chemistry (Tetrazine-Biotin) lysis->click_chemistry enrichment 6. Streptavidin Enrichment click_chemistry->enrichment digestion 7. On-Bead Digestion enrichment->digestion lc_ms 8. LC-MS/MS Analysis digestion->lc_ms data_analysis 9. Data Analysis lc_ms->data_analysis

Figure 1. Experimental workflow for vinyl-nucleoside-based proteomics.

Protocols

Protocol 1: Metabolic Labeling and UV Crosslinking

  • Cell Culture: Plate cells (e.g., HEK293T) on 15 cm dishes and grow to 80-90% confluency in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • **Met

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low 5-Vinylcytidine Incorporation in RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting issues related to the incorporation of 5-Vinylcytidine (5-VC) into RNA during in vitro transcription. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and visual aids to help you optimize your experiments for successful RNA labeling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low or no incorporation of this compound (5-V-CTP) into my RNA transcript. What are the potential causes?

Low incorporation of 5-V-CTP can stem from several factors, ranging from the quality of your reagents to the specifics of your transcription reaction setup. Here are the most common culprits:

  • Suboptimal 5-V-CTP to CTP Ratio: The concentration of 5-V-CTP relative to the native CTP is critical. If the concentration of 5-V-CTP is too high, it can inhibit the RNA polymerase. Conversely, if it's too low, the incorporation will be minimal.

  • Enzyme Inefficiency: The specific RNA polymerase you are using (e.g., T7, SP6, or T3) may have a lower tolerance for modified nucleotides like 5-V-CTP compared to their natural counterparts.

  • Degradation of 5-V-CTP: Like other nucleotides, 5-V-CTP can degrade with repeated freeze-thaw cycles or prolonged storage under suboptimal conditions.

  • Reaction Conditions: The overall reaction conditions, including buffer composition, temperature, and incubation time, may not be optimal for the incorporation of a modified nucleotide.

  • Template DNA Quality: The purity and integrity of your DNA template are crucial for efficient transcription. Contaminants can inhibit the RNA polymerase.

  • RNase Contamination: The presence of RNases will lead to the degradation of your newly synthesized RNA, which can be mistaken for low incorporation.

Q2: How can I optimize the ratio of 5-V-CTP to CTP in my in vitro transcription reaction?

Finding the optimal ratio is key to balancing high incorporation with good RNA yield. We recommend performing a titration experiment.

Troubleshooting Steps:

  • Set up a series of parallel reactions: Keep the concentrations of ATP, GTP, and UTP constant, as well as the total concentration of CTP + 5-V-CTP.

  • Vary the ratio of 5-V-CTP to CTP: Test a range of ratios. A good starting point is to test ratios from 1:3 to 1:1 (5-V-CTP:CTP).

  • Analyze the results: Purify the RNA from each reaction and quantify the yield. Assess the incorporation efficiency using a suitable method (e.g., dot blot with a click chemistry probe or LC-MS).

Table 1: Example 5-V-CTP:CTP Titration Experiment

Reaction5-V-CTP:CTP RatioTotal RNA Yield (µg)Relative Incorporation Efficiency (%)
11:34565
21:23880
31:12595
4 (Control)0:1 (No 5-V-CTP)500

Note: The above data is illustrative. Your results may vary depending on the specific template and reaction conditions.

Q3: My RNA yield is significantly lower when I include 5-V-CTP in the reaction. What can I do to improve it?

A decrease in yield is common when using modified nucleotides. Here are some strategies to mitigate this:

  • Increase Incubation Time: The polymerase may work more slowly with modified NTPs. Extending the incubation time from the standard 2 hours to 4 hours or even overnight at 37°C can sometimes improve the yield.

  • Add More Polymerase: Increasing the concentration of the RNA polymerase in the reaction can help to drive the transcription forward. Try increasing the enzyme concentration by 50-100%.

  • Optimize Magnesium Concentration: Magnesium is a critical cofactor for RNA polymerases. The optimal concentration can shift when using modified nucleotides. Consider performing a titration of MgCl₂ concentration (e.g., from 20 mM to 40 mM).

  • Use an RNase Inhibitor: Always include an RNase inhibitor in your reaction to protect the transcribed RNA from degradation.[1]

Q4: How can I verify the incorporation of this compound into my RNA transcript?

Verification is a crucial step. Here are a couple of common methods:

  • Click Chemistry-Based Detection: The vinyl group on the incorporated 5-VC can be tagged with a reporter molecule (e.g., biotin or a fluorophore) via an inverse electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-conjugated probe.[2] The labeled RNA can then be detected by:

    • Dot Blot/Northern Blot: Spot the RNA onto a membrane and detect the reporter molecule.

    • Gel Electrophoresis: Run the labeled RNA on a gel and visualize the fluorescent signal.

  • LC-MS/MS Analysis: For a more quantitative and direct assessment, the RNA can be digested into individual nucleosides and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the ratio of 5-VC to total cytidine.[2]

Experimental Protocols

Protocol 1: In Vitro Transcription with this compound

This protocol is a starting point and may require optimization for your specific template and polymerase.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer

  • ATP, GTP, UTP solution (10 mM each)

  • CTP solution (10 mM)

  • 5-V-CTP solution (10 mM)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

Procedure:

  • Thaw all reagents on ice. Keep the polymerase and RNase inhibitor at -20°C until just before use.

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water (to a final volume of 20 µL)

    • 10x Transcription Buffer (2 µL)

    • ATP, GTP, UTP mix (2 µL of 10 mM stock)

    • CTP (e.g., 1 µL of 10 mM stock for a 1:1 ratio)

    • 5-V-CTP (e.g., 1 µL of 10 mM stock for a 1:1 ratio)

    • Template DNA (1 µg)

    • RNase Inhibitor (1 µL)

    • T7 RNA Polymerase (2 µL)

  • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate at 37°C for 2-4 hours.

  • To remove the DNA template, add 1 µL of DNase I and incubate for an additional 15 minutes at 37°C.[1]

  • Purify the RNA using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.[1][3]

  • Quantify the RNA using a spectrophotometer and assess its integrity on a denaturing agarose gel.

Protocol 2: Click Chemistry-Based Dot Blot for 5-VC Incorporation

Materials:

  • RNA containing 5-VC (and a negative control RNA without 5-VC)

  • Tetrazine-biotin conjugate

  • Labeling buffer (e.g., PBS)

  • Nylon or nitrocellulose membrane

  • UV crosslinker

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • In a microfuge tube, mix 1-5 µg of RNA with 100 µM of tetrazine-biotin in labeling buffer.

  • Incubate at 37°C for 1-2 hours.

  • Purify the labeled RNA to remove excess tetrazine-biotin.

  • Spot 100-500 ng of the purified, labeled RNA (and the negative control) onto a membrane.

  • UV-crosslink the RNA to the membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with streptavidin-HRP for 1 hour.

  • Wash the membrane several times with TBST.

  • Add the chemiluminescent substrate and visualize the signal. A positive signal for the 5-VC-containing RNA and no signal for the control indicates successful incorporation.

Visual Guides

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction In Vitro Transcription cluster_purification Purification & QC cluster_validation Validation template Linearized DNA Template ivt Assemble Reaction (T7 Polymerase, Buffer, RNase Inhibitor) template->ivt ntps NTPs (ATP, GTP, UTP, CTP) ntps->ivt vctp 5-V-CTP vctp->ivt incubate Incubate at 37°C ivt->incubate dnase DNase I Treatment incubate->dnase purify RNA Purification dnase->purify qc Quantify & Check Integrity purify->qc click Click Chemistry Labeling qc->click detect Detection (Dot Blot / LC-MS) click->detect troubleshooting_flowchart cluster_yield_issues Low Yield Troubleshooting start Low 5-VC Incorporation check_ratio Is the 5-V-CTP:CTP ratio optimized? start->check_ratio optimize_ratio Perform 5-V-CTP:CTP titration check_ratio->optimize_ratio No check_yield Is the overall RNA yield also low? check_ratio->check_yield Yes optimize_ratio->check_yield inc_time Increase incubation time check_yield->inc_time Yes check_reagents Are reagents (5-V-CTP, polymerase) of good quality? check_yield->check_reagents No (Only incorporation is low) inc_pol Increase polymerase concentration inc_time->inc_pol check_template Check DNA template quality inc_pol->check_template check_rnase Add/check RNase inhibitor check_template->check_rnase check_rnase->check_reagents new_reagents Use fresh 5-V-CTP and polymerase check_reagents->new_reagents No success Successful Incorporation check_reagents->success Yes new_reagents->success

References

Technical Support Center: 5-Vinylcytidine-Based RNA Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for 5-Vinylcytidine (5-VC)-based RNA purification. Our goal is to help you overcome common challenges and optimize your experimental workflow for successful nascent RNA capture.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-VC) and how is it used for RNA purification?

A1: this compound (5-VC) is a modified nucleoside that can be metabolically incorporated into newly synthesized RNA transcripts within living cells. The vinyl group on 5-VC acts as a bioorthogonal handle, meaning it is chemically unique within the cellular environment. This allows for the specific labeling and subsequent purification of nascent RNA through a highly selective chemical reaction known as inverse-electron-demand Diels-Alder (IEDDA) click chemistry. This method enables the isolation of newly transcribed RNA from the vast excess of pre-existing RNA, providing a snapshot of active transcription.

Q2: What are the advantages of using this compound compared to other metabolic labels like 5-Ethynyluridine (5-EU)?

A2: The primary advantage of using vinyl nucleosides like 5-VC is their reported lower cytotoxicity compared to other commonly used analogs such as 5-ethynyluridine (5-EU). Studies have shown that 5-EU can cause significant growth inhibition and alter the expression of hundreds of genes, whereas 5-vinyluridine (a related vinyl nucleoside) is less toxic and has a much smaller impact on global gene expression. This makes 5-VC a better choice for experiments requiring longer labeling times or for use in sensitive biological systems, including in vivo studies in animals.

Q3: What is inverse-electron-demand Diels-Alder (IEDDA) chemistry and why is it used with 5-VC?

A3: Inverse-electron-demand Diels-Alder (IEDDA) is a type of click chemistry reaction that is highly efficient and bioorthogonal. In the context of 5-VC-based RNA purification, the vinyl group on the incorporated cytidine reacts specifically and rapidly with a tetrazine-conjugated molecule, such as biotin or a fluorophore. This reaction is metal-free, which is a significant advantage over other click chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as copper can lead to RNA degradation. The stability and specificity of the IEDDA reaction ensure efficient and gentle labeling of the nascent RNA for subsequent purification or imaging.

Q4: Can this compound be used for applications other than RNA purification?

A4: Yes, beyond purification for sequencing, 5-VC labeling can be used for imaging nascent RNA. By using a tetrazine conjugated to a fluorescent dye, researchers can visualize the sites of active transcription within the cell, often observing strong signals in the nucleolus where ribosomal RNA (rRNA) is synthesized. Additionally, the underlying principle of metabolic labeling with vinyl nucleosides has potential applications in cancer therapy, where the incorporated vinyl group could be used to trigger a "click" reaction with a cytotoxic agent specifically within cancer cells.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Purified RNA Inefficient 5-VC Labeling: • Suboptimal 5-VC concentration.• Insufficient labeling time.• Cell health issues affecting transcription.• Optimize 5-VC concentration (typically in the range of 100 µM to 1 mM).• Increase the labeling duration, but monitor for any potential cytotoxicity.• Ensure cells are healthy and actively dividing during the labeling period.
Inefficient IEDDA Click Chemistry: • Degradation of the tetrazine-biotin reagent.• Incorrect reaction buffer conditions (e.g., pH).• Insufficient incubation time for the click reaction.• Store the tetrazine-biotin reagent according to the manufacturer's instructions (protected from light and moisture).• Ensure the reaction buffer is at the optimal pH (some studies suggest acidic pH can increase reaction efficiency).• Increase the incubation time for the IEDDA reaction.
Inefficient RNA Pull-down: • Insufficient amount of streptavidin beads.• Incomplete binding of biotinylated RNA to beads.• Loss of RNA during washing steps.• Use a sufficient volume of high-capacity streptavidin magnetic beads.• Increase the incubation time of the biotinylated RNA with the beads, with gentle rotation.• Be careful not to aspirate the beads during washing steps. Use a magnetic stand to secure the beads.
RNA Degradation: • RNase contamination.• Harsh lysis conditions.• Copper contamination (if using other click chemistry methods).• Maintain a strict RNase-free environment.• Use a gentle lysis buffer containing RNase inhibitors.• The use of IEDDA chemistry with 5-VC avoids copper-induced degradation.
High Background (Contamination with Pre-existing RNA) Non-specific Binding to Beads: • Inadequate blocking of streptavidin beads.• Insufficiently stringent washing conditions.• Pre-block the streptavidin beads with yeast tRNA or a commercial blocking solution.• Increase the number of washes and/or the stringency of the wash buffers (e.g., by increasing salt concentration).
Incomplete Removal of Unbound RNA: • Inefficient washing after the pull-down.• Ensure thorough resuspension of the beads during each wash step.
Poor Performance in Downstream Applications (e.g., RT-qPCR, Sequencing) Presence of Inhibitors: • Carryover of salts or ethanol from wash buffers.• Elution of biotin or streptavidin from the beads.• Perform an

how to prevent degradation of 5-Vinylcytidine labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 5-Vinylcytidine (5-VC) labeled RNA during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise when working with 5-VC labeled RNA, providing potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or no signal from 5-VC labeled RNA RNA Degradation (General): The primary cause of RNA instability is contamination with RNases. These enzymes are ubiquitous and can rapidly degrade RNA.Implement Strict RNase-Free Technique: - Designate a specific workspace for RNA handling. - Use certified RNase-free reagents, pipette tips, and tubes. - Always wear gloves and change them frequently. - Clean work surfaces and equipment with RNase decontamination solutions.
RNA Degradation (Chemical): RNA is susceptible to hydrolysis, especially at alkaline pH.- Store purified RNA in an appropriate RNase-free buffer with a slightly acidic to neutral pH (e.g., citrate buffer pH 6.0 or TE buffer pH 7.0). - Avoid prolonged incubation at high temperatures.
Degradation of this compound Moiety: The vinyl group may be susceptible to oxidation or reaction with certain chemicals.- Avoid exposure to strong oxidizing agents. - If possible, degas solutions to minimize dissolved oxygen. - Be cautious with reagents known to react with alkenes.
Aggregation or precipitation of labeled RNA Polymerization of Vinyl Groups: The vinyl group on 5-VC has the potential to polymerize, especially at high concentrations or in the presence of radical initiators (e.g., exposure to UV light, certain metal ions).- Store 5-VC labeled RNA at a low concentration if possible. - Avoid repeated freeze-thaw cycles by storing in aliquots. - Protect samples from light. - Ensure all solutions are free from contaminants that could initiate radical reactions.
Unexpected molecular weight or smearing on a gel Non-specific Reactions: The vinyl group is chemically reactive and can potentially undergo addition reactions with other molecules in the experimental system.- Review all components of your reaction for potential reactivity with vinyl groups. For example, some reagents used for crosslinking or labeling may interact with the vinyl moiety. - Consider performing control experiments with unlabeled RNA to identify any background reactions.
Incomplete Removal of Labeling Reagents: Residual reagents from the labeling reaction may interfere with downstream applications.- Ensure thorough purification of the labeled RNA to remove any unreacted this compound triphosphate and other components of the labeling reaction.
Inconsistent results in downstream applications (e.g., reverse transcription, PCR) Steric Hindrance: The this compound modification may sterically hinder the binding of enzymes like reverse transcriptases or polymerases.- Optimize the concentration of enzymes and reaction conditions (e.g., incubation time, temperature). - Consult the literature for protocols specifically designed for modified RNA templates.
Alteration of RNA Structure: The introduction of 5-VC can alter the local secondary structure of the RNA molecule.- Perform structural probing experiments if the RNA structure is critical for your application. - Use bioinformatics tools to predict the potential impact of the modification on RNA folding.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound labeled RNA?

A1: For long-term storage, 5-VC labeled RNA should be stored at -80°C in small aliquots to minimize freeze-thaw cycles. The RNA should be dissolved in an RNase-free buffer with a pH between 6.0 and 7.0, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.0) or a citrate buffer. Storing RNA as an ethanol precipitate at -80°C is also a stable option.

Q2: Can I use standard RNA handling protocols for 5-VC labeled RNA?

A2: Yes, all standard precautions for handling RNA to prevent RNase contamination are crucial and should be strictly followed. This includes using an RNase-free work environment, certified nuclease-free reagents and consumables, and proper personal protective equipment. However, due to the chemical nature of the vinyl group, additional precautions to prevent polymerization and chemical reactions are recommended, as outlined in the troubleshooting guide.

Q3: Are there any specific chemicals or reagents I should avoid when working with 5-VC labeled RNA?

A3: Caution should be exercised with reagents that can react with vinyl groups. This includes strong oxidizing agents, free radical initiators, and certain electrophiles. If your protocol involves such reagents, it is advisable to perform a small-scale pilot experiment to assess the stability of your 5-VC labeled RNA. The vinyl group is generally stable under basic conditions but can be labile in acidic conditions.

Q4: My 5-VC labeled RNA appears to be aggregating. What can I do?

A4: Aggregation may be due to the polymerization of the vinyl groups. To mitigate this, try the following:

  • Store your RNA at a lower concentration.

  • Prepare fresh aliquots from a concentrated stock for each experiment to avoid multiple freeze-thaw cycles.

  • Protect your samples from light and sources of free radicals.

  • Ensure your storage buffer is at the optimal pH and ionic strength.

Q5: How can I check the integrity of my 5-VC labeled RNA?

A5: The integrity of your labeled RNA can be assessed using standard methods for RNA quality control. Denaturing agarose gel electrophoresis or analysis with a microfluidics-based system (e.g., Agilent Bioanalyzer or TapeStation) will allow you to visualize the RNA and check for degradation. To specifically verify the presence of the this compound modification, you might consider more advanced techniques such as mass spectrometry or specific chemical assays that react with the vinyl group, if available.

Experimental Protocols

Detailed methodologies for key experiments are essential for reproducibility. Below is a general protocol for assessing RNA integrity.

Protocol: Denaturing Agarose Gel Electrophoresis for RNA Integrity

  • Preparation of the Gel:

    • Prepare a 1-2% (w/v) agarose gel in 1X MOPS buffer (or another suitable RNase-free buffer).

    • Add formaldehyde to the molten agarose to a final concentration of 2.2 M to denature the RNA.

    • Pour the gel in a fume hood and allow it to solidify.

  • Sample Preparation:

    • In an RNase-free tube, mix your 5-VC labeled RNA sample with an equal volume of RNA loading buffer containing formaldehyde and a tracking dye.

    • Heat the sample at 65°C for 15 minutes to ensure complete denaturation.

    • Immediately place the sample on ice for at least 1 minute.

  • Electrophoresis:

    • Place the gel in an electrophoresis chamber filled with 1X MOPS running buffer.

    • Load your denatured RNA samples into the wells.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization:

    • Stain the gel with an RNA-specific fluorescent dye (e.g., ethidium bromide, SYBR Gold) according to the manufacturer's instructions.

    • Visualize the RNA bands using a UV transilluminator. Intact RNA should appear as sharp, distinct bands, while degraded RNA

protocol adjustments for using 5-Vinylcytidine in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Vinylcytidine (5-VC). This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful application of 5-VC in metabolic labeling of nascent RNA in various cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for RNA labeling?

A1: this compound (5-VC) is a modified nucleoside analog of cytidine. When introduced to cells in culture, it is taken up and processed by the cell's natural nucleotide salvage pathway, leading to its incorporation into newly synthesized RNA (nascent RNA). The vinyl group on 5-VC serves as a bioorthogonal handle for "click chemistry," allowing for the specific detection and visualization of newly transcribed RNA without interfering with the cell's natural processes.

Q2: What are the advantages of using this compound over other nucleoside analogs like 5-Ethynyluridine (5-EU)?

A2: While direct comparative studies on 5-VC are limited, its close analog, 5-vinyluridine (5-VU), has been shown to be less toxic and cause fewer perturbations in gene expression compared to 5-EU.[1] This makes vinyl-modified nucleosides a potentially better option for long-term labeling experiments and in vivo studies where minimal cellular disruption is crucial.

Q3: Which detection method is compatible with this compound?

A3: this compound is detected using the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.[2][3] This is a bioorthogonal "click chemistry" reaction that occurs between the vinyl group of the incorporated 5-VC and a tetrazine-conjugated probe, such as a fluorescent dye. This reaction is very fast, highly specific, and can be performed in complex biological environments, including living cells, without the need for a copper catalyst, which can be toxic to cells and damaging to RNA.[1][4]

Q4: Can I use this compound for in vivo labeling studies?

A4: The lower toxicity profile of vinyl nucleosides compared to alkyne-based analogs suggests they are a safer option for in vivo applications, especially for experiments requiring longer incubation times.[1] However, specific protocols and potential long-term effects in whole organisms would need to be empirically determined.

Q5: What is the expected localization of the signal after labeling with this compound?

A5: The signal from 5-VC-labeled RNA is typically observed in the nucleus, with strong staining in the nucleolus, which is the primary site of ribosomal RNA (rRNA) synthesis.[1] This pattern is consistent with other nucleoside analogs used for nascent RNA imaging.

Experimental Protocols

The following protocols are based on methodologies established for the closely related analog, 5-Vinyluridine, and should be optimized for your specific cell type and experimental conditions.

Protocol 1: Metabolic Labeling of Nascent RNA in Adherent Cells (e.g., HeLa, HEK293T)
  • Cell Seeding: Plate cells on sterile glass coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of labeling.

  • Preparation of 5-VC Labeling Medium:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 100 mM).

    • Dilute the 5-VC stock solution into pre-warmed complete cell culture medium to a final concentration of 100 µM to 1 mM. The optimal concentration should be determined empirically (see Troubleshooting).

  • Metabolic Labeling:

    • Aspirate the existing culture medium from the cells.

    • Add the 5-VC labeling medium to the cells.

    • Incubate for 1 to 16 hours at 37°C in a CO₂ incubator. The incubation time will depend on the desired level of labeling and the transcription rate of the cells.

  • Cell Fixation:

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Chemistry (IEDDA Reaction):

    • Prepare the IEDDA reaction cocktail containing a tetrazine-conjugated fluorescent dye (e.g., Tetrazine-Cy5) at a concentration of 5-20 µM in PBS.

    • Incubate the cells with the IEDDA reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three to five times with PBS containing 0.1% Tween-20 to remove unbound dye.

    • (Optional) Counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the labeled RNA using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Metabolic Labeling of Nascent RNA in Suspension Cells (e.g., Jurkat)
  • Cell Culture: Culture suspension cells to a density of approximately 0.5 - 1 x 10⁶ cells/mL.

  • Metabolic Labeling:

    • Add the this compound stock solution directly to the cell culture to the desired final concentration (e.g., 100 µM to 1 mM).

    • Incubate for 1 to 16 hours at 37°C in a CO₂ incubator.

  • Cell Harvesting and Fixation:

    • Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cell pellet twice with PBS.

    • Resuspend the cells in 4% PFA in PBS and fix for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and IEDDA Reaction:

    • Follow steps 5 and 6 from Protocol 1, performing washes by centrifugation and resuspension.

  • Analysis: Analyze the labeled cells by fluorescence microscopy or flow cytometry.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Fluorescence Signal Insufficient 5-VC incorporation: - Low 5-VC concentration.- Short incubation time.- Low transcription rate in the cell type used.- Inefficient uptake or phosphorylation of 5-VC.- Increase the concentration of 5-VC (e.g., up to 1 mM).- Increase the incubation time (e.g., up to 24 hours). Note: perform a toxicity assay to ensure cell viability at longer incubation times.- Use a positive control cell line with high metabolic activity (e.g., HEK293T).- For some modified nucleosides, overexpression of kinases like UCK2 can improve incorporation.[1]
Inefficient IEDDA reaction: - Degraded tetrazine-dye conjugate.- Low concentration of tetrazine-dye.- Insufficient reaction time.- Use a fresh stock of the tetrazine-dye conjugate.- Increase the concentration of the tetrazine-dye (e.g., up to 50 µM).- Increase the IEDDA reaction time (e.g., up to 2 hours).
High Background Fluorescence Non-specific binding of the tetrazine-dye: - Insufficient washing.- Hydrophobic interactions of the dye with cellular components.- Increase the number and duration of washes after the IEDDA reaction.- Include a detergent like Tween-20 (0.1%) in the wash buffer.- Use a tetrazine-dye conjugate with improved solubility and lower non-specific binding properties.
Autofluorescence of cells. - Image an unlabeled control sample to determine the level of autofluorescence.- Use a fluorophore in the far-red or near-infrared spectrum to minimize autofluorescence.
Cell Toxicity or Altered Morphology High concentration of 5-VC. Prolonged incubation with 5-VC. DMSO toxicity. - Perform a dose-response experiment to determine the optimal, non-toxic concentration of 5-VC for your cell type using a cell viability assay (e.g., MTT assay).- Reduce the incubation time.- Ensure the final concentration of DMSO in the culture medium is low (<0.5%).

Quantitative Data Summary

The following table summarizes recommended starting concentrations and incubation times for metabolic labeling with vinyl nucleosides, based on studies with 5-Vinyluridine. Optimization for this compound and your specific cell type is highly recommended.

Parameter Cell Type Recommended Range Reference
This compound Concentration Adherent (e.g., HEK293T, HeLa)100 µM - 1 mM[1]
Suspension (e.g., Jurkat)100 µM - 1 mMOptimization required
Primary Neurons50 µM - 500 µMOptimization required
Incubation Time Adherent (e.g., HEK293T, HeLa)1 - 16 hours[1]
Suspension (e.g., Jurkat)1 - 16 hoursOptimization required
Primary Neurons4 - 24 hoursOptimization required
Tetrazine-Dye Concentration All cell types5 - 20 µMGeneral IEDDA protocols

Visualizations

Experimental Workflow for this compound Labeling

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling Metabolic Labeling cluster_detection Detection start Seed Cells incubation1 Incubate (24h) start->incubation1 add_5VC Add 5-VC Medium incubation1->add_5VC incubation2 Incubate (1-16h) add_5VC->incubation2 fix Fix & Permeabilize incubation2->fix click IEDDA Click Reaction fix->click wash Wash click->wash image Fluorescence Imaging wash->image metabolic_pathway VC This compound VCMP This compound Monophosphate VC->VCMP Uridine-Cytidine Kinase (UCK) VCDP This compound Diphosphate VCMP->VCDP UMP-CMP Kinase VCTP This compound Triphosphate VCDP->VCTP Nucleoside Diphosphate Kinase RNA Nascent RNA VCTP->RNA RNA Polymerase troubleshooting_low_signal start Low/No Signal check_incorporation Check 5-VC Incorporation start->check_incorporation check_click Check IEDDA Reaction check_incorporation->check_click Yes increase_conc Increase 5-VC Concentration check_incorporation->increase_conc No increase_time Increase Incubation Time check_incorporation->increase_time No check_viability Check Cell Viability check_incorporation->check_viability No fresh_dye Use Fresh Tetrazine-Dye check_click->fresh_dye No increase_dye_conc Increase Dye Concentration check_click->increase_dye_conc No increase_rxn_time Increase Reaction Time check_click->increase_rxn_time No solution Signal Improved increase_conc->solution increase_time->solution check_viability->solution fresh_dye->solution increase_dye_conc->solution increase_rxn_time->solution

References

quality control metrics for 5-Vinylcytidine labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for 5-Vinylcytidine (5-VC) and related vinyl nucleoside labeling experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing no incorporation of this compound (5-VC) into my RNA?

A1: It is a commonly observed issue that this compound (5-VC) does not successfully incorporate into cellular RNA. Research has shown that 5-VC is unstable in the cellular environment and can be degraded. Specifically, it is susceptible to Michael addition from cellular Michael donors. For instance, during RNA isolation with reagents like TRIzol, which contains thiocyanate, 5-VC can form a Michael adduct, preventing its incorporation and subsequent detection.

Q2: Is there a recommended alternative to 5-VC for vinyl-based RNA labeling?

A2: Yes, 5-Vinyluridine (5-VU) is a recommended and successfully utilized alternative for metabolic labeling of nascent RNA. Studies have demonstrated its efficient incorporation into the RNA of various cell lines and its utility in downstream applications like RNA imaging and sequencing.

Q3: What are the expected incorporation rates for 5-Vinyluridine (5-VU)?

A3: The incorporation efficiency of 5-VU can vary depending on the cell type, labeling time, and concentration. However, studies in HEK293T cells have shown an incorporation rate of approximately 0.86% after 12 hours of labeling with a 1 mM concentration of 5-VU. This level of incorporation is comparable to other commonly used metabolic labeling probes like 5-ethynyluridine (5-EU).

Q4: Are vinyl nucleosides like 5-VU toxic to cells?

A4: 5-VU has been shown to have minimal toxic effects and does not significantly impact cell proliferation, even at concentrations up to 1 mM for as long as 48 hours. This is a significant advantage over other analogs like 5-ethynyluridine (5-EU), which can cause a nearly 50% decrease in cell proliferation after 48 hours.

Q5: What is the chemical reaction used to label vinyl-modified RNA?

A5: The vinyl group on the incorporated nucleoside is typically labeled using an Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition reaction. This is a bioorthogonal "click chemistry" reaction where the vinyl group (dienophile) reacts with a tetrazine-conjugated probe (e.g., a fluorophore or biotin).

Troubleshooting Guide

Issue 1: Low or No Signal After Labeling and Detection
Potential Cause Recommended Solution
Degradation of 5-VC As mentioned in the FAQ, 5-VC is prone to degradation. Switch to a more stable analog like 5-Vinyluridine (5-VU) for your experiments.
Suboptimal Labeling Time Perform a time-course experiment to determine the optimal labeling duration for your cell type. Signal for 5-VU incorporation can be detected in as little as 15 minutes, with signal intensity increasing up to 5 hours.
Inefficient "Click" Reaction (IEDDA) Optimize the IEDDA reaction conditions. Acidic conditions (e.g., pH 5.0) can improve tetrazine stability and reaction efficiency without causing RNA degradation. Ensure your tetrazine-probe is fresh and has been stored correctly.
Low Incorporation Rate Increase the concentration of the vinyl nucleoside. A concentration of 1 mM is commonly used for 5-VU. Ensure cells are actively dividing, as metabolic labeling is dependent on nascent RNA synthesis.
Inefficient RNA Isolation Use a reliable RNA isolation method that is compatible with modified nucleosides. Be aware that components in some lysis buffers can react with the vinyl group.
Issue 2: High Background Signal
Potential Cause Recommended Solution
Non-specific Binding of Tetrazine Probe Include a negative control (cells not treated with the vinyl nucleoside but subjected to the click reaction) to assess non-specific binding. Increase the number of washing steps after the click reaction.
Contamination Ensure all reagents and labware are nuclease-free to prevent RNA degradation, which can sometimes lead to non-specific signals.
Over-exposure during Imaging/Blotting Reduce the exposure time or the concentration of the detection reagent (e.g., streptavidin-HRP).
Issue 3: Cell Viability is Compromised

| Potential Cause | Recommended Solution | | Cytotoxicity of the Labeling Reagent | While 5-VU shows low toxicity, it's good practice to perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal non-toxic concentration for your specific cell line. | | Extended Incubation Times | Although 5-VU is less perturbative than 5-EU, very long incubation times (e.g., > 48 hours) might affect cell health. Assess cell morphology and confluence throughout the experiment. | | Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the vinyl nucleoside is low and non-toxic to your cells (typically <0.1%). |

Quantitative Data Summary

Table 1: Comparison of RNA Labeling Analogs

Metric 5-Vinyluridine (5-VU) 5-Ethynyluridine (5-EU) This compound (5-VC)
Incorporation Rate ~0.86% in HEK293T (1mM, 12h)Similar to 5-VUNot detected
Effect on Cell Proliferation No significant effect (up to 48h)~50% decrease after 48hN/A (not incorporated)
Perturbation of Gene Expression 18 differentially expressed genes (16h)~200 differentially expressed genes (16h)N/A
Primary Use Metabolic labeling of nascent RNAMetabolic labeling of nascent RNANot recommended

Experimental Protocols

**Protocol 1: General Metabolic Labeling of Nas

Validation & Comparative

A Head-to-Head Comparison: Validating RNA-Protein Interactions with 5-Vinylcytidine Labeling Versus Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of RNA-protein interactions, the choice of validation method is critical. This guide provides an objective comparison of an emerging metabolic labeling technique using 5-Vinylcytidine (5-VC) against the well-established CLIP-seq and RIP-seq methods. We present a comprehensive overview of the experimental workflows, supporting data, and detailed protocols to inform the selection of the most suitable approach for your research needs.

The intricate dance between RNA and its binding proteins (RBPs) governs a vast array of cellular processes, from gene expression to the pathogenesis of disease. Elucidating these interactions is paramount for understanding fundamental biology and for the development of novel therapeutics. While techniques like Cross-linking and Immunoprecipitation followed by sequencing (CLIP-seq) and RNA Immunoprecipitation followed by sequencing (RIP-seq) have been the workhorses of the field, new methods based on metabolic labeling, such as the use of this compound (5-VC), offer compelling alternatives.

Executive Summary of Comparison

This guide delves into the nuances of each technique, providing a clear-eyed view of their respective strengths and limitations.

FeatureThis compound (5-VC) LabelingCLIP-seq (and its variants)RIP-seq
Principle Metabolic incorporation of 5-VC into nascent RNA, followed by bioorthogonal "click" chemistry to attach a capture tag (e.g., biotin) for pull-down of RNA-protein complexes.In vivo UV cross-linking of proteins to RNA, followed by immunoprecipitation of a specific RBP and sequencing of the bound RNA fragments.Co-immunoprecipitation of a specific RBP and its associated RNAs from cell lysates without cross-linking.
Primary Goal Identification of proteins that bind to newly synthesized RNA.Identification of the specific binding sites of a known RBP on RNA.Identification of RNAs that are associated with a specific RBP.
Cross-linking Not inherently required but can be combined with UV cross-linking.Yes, UV cross-linking is a key step.No cross-linking.
RBP Specificity RNA-centric; identifies all proteins binding to the labeled RNA.Protein-centric; requires a specific antibody for the RBP of interest.Protein-centric; requires a specific antibody for the RBP of interest.
Identification of Novel RBPs High potential.Low potential.Low potential.
Resolution of Binding Site Low.High (nucleotide resolution).Low.
Cell Viability Generally high, with lower reported cytotoxicity compared to other nucleoside analogs.[1]Can be affected by UV cross-linking.Generally high.
Potential for Bias Potential for bias in metabolic labeling efficiency and click chemistry reaction.UV cross-linking can have sequence-specific biases.Potential for post-lysis artifacts and indirect interactions.[2]

Delving Deeper: A Technical Breakdown

This compound (5-VC) Labeling: A New Frontier

5-VC is a modified nucleoside that can be fed to cells and incorporated into newly transcribed RNA molecules by the cell's own machinery. The vinyl group on the cytidine serves as a bioorthogonal handle. This means it is chemically inert within the cell but can be specifically reacted with a complementary molecule in a "click" chemistry reaction. This allows for the attachment of a tag, such as biotin, to the labeled RNA. The biotinylated RNA, along with its bound proteins, can then be captured using streptavidin beads. The captured proteins are subsequently identified by mass spectrometry.

A key advantage of this method is its potential to identify the complete interactome of a newly synthesized RNA molecule without the need for a specific antibody against an RBP. Furthermore, studies have shown that vinyl nucleosides, including 5-VC, exhibit lower cytotoxicity compared to other commonly used metabolic labels like 5-ethynyluridine (5-EU).[1]

CLIP-seq: The Gold Standard for Binding Site Mapping

Cross-linking and Immunoprecipitation followed by sequencing (CLIP-seq) and its variants (e.g., PAR-CLIP, iCLIP, eCLIP) are powerful techniques for identifying the precise binding sites of a specific RBP across the transcriptome.[3][4] The core principle involves covalently cross-linking proteins to RNA in living cells using UV light.[5] Following cell lysis, the RBP of interest is immunoprecipitated using a specific antibody. The co-precipitated RNA is then partially digested, and the remaining RNA fragments that were protected by the RBP are sequenced. This provides a high-resolution map of the RBP's binding sites.

The primary strength of CLIP-seq lies in its ability to pinpoint direct binding sites with nucleotide-level precision. However, it is a technically demanding method that requires a high-quality antibody specific to the RBP of interest and can be subject to biases from the UV cross-linking step.[2]

RIP-seq: A Gentler Approach for Identifying RNA Targets

RNA Immunoprecipitation followed by sequencing (RIP-seq) is a less stringent method for identifying the RNAs associated with a particular RBP.[6] Unlike CLIP-seq, RIP-seq does not involve a cross-linking step. Instead, cell lysates are prepared under non-denaturing conditions, and the RBP of interest, along with its bound RNAs, is immunoprecipitated. The associated RNAs are then purified and identified by sequencing.

The absence of cross-linking makes RIP-seq a technically simpler and less harsh procedure. However, this also means that the identified interactions may include indirect associations within a larger RNA-protein complex, and there is a higher risk of RNA-protein complexes disassociating or re-associating after cell lysis.[2]

Visualizing the Workflows

To better understand the practical differences between these methods, the following diagrams illustrate their experimental workflows.

5-VC Labeling Workflow cluster_0 In Vivo cluster_1 In Vitro A Metabolic Labeling (this compound) B Cell Lysis A->B C Click Chemistry (Biotinylation) B->C D Streptavidin Pulldown C->D E Protein Elution & Digestion D->E F Mass Spectrometry E->F

Figure 1. this compound Labeling Workflow.

CLIP-seq Workflow cluster_0 In Vivo cluster_1 In Vitro A UV Cross-linking B Cell Lysis A->B C Immunoprecipitation (RBP-specific antibody) B->C D RNA Fragmentation C->D E RNA Purification D->E F Library Preparation & Sequencing E->F

Figure 2. CLIP-seq Experimental Workflow.

RIP-seq Workflow cluster_0 In Vivo cluster_1 In Vitro A Cell Lysis (Non-denaturing) B Immunoprecipitation (RBP-specific antibody) A->B C RNA Purification B->C D Library Preparation & Sequencing C->D

Figure 3. RIP-seq Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these techniques. Below are summarized protocols for each method.

This compound (5-VC) Labeling and Pull-down Protocol
  • Metabolic Labeling: Culture cells in the presence of this compound for a desired period to allow for its incorporation into nascent RNA.

  • Cell Lysis: Harvest cells and lyse them under conditions that preserve RNA-protein interactions.

  • Click Chemistry Reaction: In the cell lysate, perform a copper-catalyzed or copper-free click reaction to attach a biotin tag to the vinyl group of the incorporated 5-VC.

  • Streptavidin Pull-down: Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated RNA-protein complexes.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using an enzyme like trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[7]

CLIP-seq Protocol (General)
  • UV Cross-linking: Expose cultured cells to UV light (typically 254 nm) to induce covalent cross-links between proteins and RNA.[5]

  • Cell Lysis and RNA Fragmentation: Lyse the cells and partially digest the RNA using RNase to generate smaller fragments.

  • Immunoprecipitation: Incubate the lysate with magnetic beads conjugated to an antibody specific for the RBP of interest to capture the RBP-RNA complexes.[8]

  • Washing: Perform stringent washes to remove non-specific RNA and proteins.

  • RNA End-Repair and Adapter Ligation: Dephosphorylate the 3' ends and phosphorylate the 5' ends of the RNA fragments, followed by ligation of adapters.

  • Protein Digestion and RNA Purification: Digest the RBP with proteinase K to release the RNA fragments, which are then purified.

  • Reverse Transcription and PCR Amplification: Reverse transcribe the RNA into cDNA and amplify it by PCR to generate a sequencing library.

  • High-Throughput Sequencing: Sequence the cDNA library to identify the RBP binding sites.

RIP-seq Protocol (General)
  • Cell Lysis: Lyse cells using a gentle, non-denaturing buffer to maintain the integrity of RNA-protein complexes.

  • Immunoprecipitation: Incubate the cell lysate with magnetic beads coated with an antibody against the target RBP.[6]

  • Washing: Wash the beads with a non-stringent buffer to remove unbound material.

  • RNA Purification: Elute the RNA from the immunoprecipitated complexes and purify it.

  • Library Preparation and Sequencing: Construct a cDNA library from the purified RNA and perform high-throughput sequencing to identify the associated transcripts.

Concluding Remarks

The validation of RNA-protein interactions is a multifaceted challenge, and the optimal method depends heavily on the specific biological question being addressed. This compound labeling emerges as a promising RNA-centric approach, particularly for the unbiased discovery of proteins that interact with newly synthesized RNA, with the added benefit of reduced cytotoxicity. CLIP-seq remains the unparalleled choice for high-resolution mapping of RBP binding sites, essential for mechanistic studies. RIP-seq offers a simpler, less harsh alternative for identifying the general RNA targets of an RBP, though with lower resolution and a higher potential for identifying indirect interactors.

By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to effectively and accurately unravel the complex and vital world of RNA-protein interactions. This guide serves as a foundational resource to aid in that decision-making process, empowering scientists to advance our understanding of gene regulation and disease.

References

A Head-to-Head Battle for Nascent RNA Labeling: 5-Vinylcytidine vs. Bromouridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of molecular biology, drug discovery, and diagnostics, the ability to accurately label and track newly synthesized RNA is paramount. This guide provides a comprehensive comparison of two prominent methods for metabolic RNA labeling: 5-Vinylcytidine (5-VC) and Bromouridine (BrU). We delve into the key performance differences, supported by experimental data, to help you make an informed decision for your research needs.

The study of transcriptomics is rapidly evolving, demanding tools that are not only effective but also minimally disruptive to the biological systems under investigation. Both 5-VC and BrU are nucleoside analogs that are incorporated into nascent RNA transcripts, allowing for their subsequent detection and analysis. However, they differ significantly in their chemical properties, detection methods, and impact on cellular health and gene expression.

Performance at a Glance: this compound Outshines in Key Areas

FeatureThis compound (5-VC)Bromouridine (BrU)
Detection Method Bioorthogonal click chemistry (e.g., IEDDA)Immunoprecipitation with anti-BrdU/BrU antibody
Cytotoxicity Very low to negligibleLow, but can be higher than vinyl nucleosides
Perturbation of Gene Expression MinimalCan cause some level of perturbation
Labeling Efficiency Moderate (e.g., 0.86% for 5-Vinyluridine)[1]Varies depending on cell type and conditions
Versatility Imaging, sequencing, pull-down assaysPrimarily used for immunoprecipitation-based sequencing (BRIC-seq)

Delving Deeper: A Comparative Analysis

Lower Cytotoxicity and Minimal Perturbation: The this compound Advantage

A primary concern in metabolic labeling is the potential toxicity of the nucleoside analog and its impact on normal cellular processes. Studies have shown that vinyl nucleosides, including 5-VC and its close analog 5-vinyluridine (5-VU), exhibit significantly lower cytotoxicity compared to other labeling agents like 5-ethynyluridine (5-EU).[1] While BrU is also considered to have low toxicity, particularly in short-term applications,[2][3] some studies suggest that halogenated nucleosides can be more disruptive than vinyl-modified ones.

Crucially, the minimal perturbation of gene expression by 5-VC/5-VU makes it a superior choice for studies aiming to capture a true snapshot of the cellular transcriptome. In a comparative study, 5-VU labeling resulted in the differential expression of only 18 genes, whereas 5-EU, a commonly used alkyne-modified nucleoside, caused significant changes in nearly 200 genes.[1] This suggests that vinyl nucleosides are less likely to introduce experimental artifacts, ensuring that the observed changes in RNA expression are a result of the biological conditions being studied, not the labeling agent itself.

Versatility in Detection: The Power of Click Chemistry

This compound utilizes bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction, for the detection of labeled RNA.[1] This method offers a high degree of specificity and versatility, allowing for the attachment of a wide range of reporter molecules, including fluorophores for imaging and biotin for enrichment and pull-down assays. The IEDDA reaction is known for its rapid kinetics and compatibility with biological systems.

Bromouridine, on the other hand, is primarily detected through immunoprecipitation using an antibody that recognizes the bromine modification.[2][4] This technique, often coupled with high-throughput sequencing in a method called BRIC-seq (Bromouridine Immunoprecipitation Chase-deep sequencing), is a powerful tool for studying RNA stability and decay rates.[2] However, it is less amenable to in situ imaging applications compared to the click chemistry-based detection of 5-VC.

Experimental Workflows

To provide a practical understanding of how these labeling agents are used, we present a generalized experimental workflow for each.

This compound Labeling and Detection Workflow

G cluster_labeling Metabolic Labeling cluster_detection Detection (Click Chemistry) A Incubate cells with This compound B Fix and permeabilize cells A->B Labeling complete C Add tetrazine-conjugated probe (e.g., fluorophore, biotin) B->C D IEDDA Reaction C->D E Wash and analyze (Imaging, Sequencing, etc.) D->E

A simplified workflow for this compound RNA labeling and detection.
Bromouridine Labeling and Immunoprecipitation (BRIC) Workflow

G cluster_labeling Metabolic Labeling cluster_immunoprecipitation Immunoprecipitation A Pulse-label cells with Bromouridine (BrU) B Lyse cells and isolate total RNA A->B Labeling complete C Incubate RNA with anti-BrdU/BrU antibody B->C D Capture antibody-RNA complexes with magnetic beads C->D E Wash and elute BrU-labeled RNA D->E F Analyze by RT-qPCR or Next-Generation Sequencing E->F

A generalized workflow for Bromouridine-based RNA immunoprecipitation (BRIC).

Detailed Experimental Protocols

Metabolic RNA Labeling with this compound
  • Cell Culture and Labeling: Plate cells to the desired confluency. Add this compound to the culture medium at a final concentration of 1 mM. The optimal concentration may vary depending on the cell type and experimental goals. Incubate the cells for the desired labeling period (e.g., 5 hours for imaging or 16 hours for sequencing).[1]

  • Cell Fixation and Permeabilization (for imaging): After labeling, wash the cells with PBS. Fix the cells with 3.7% paraformaldehyde for 10 minutes at room temperature. Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes.

  • Click Chemistry Reaction (IEDDA): Prepare a solution of a tetrazine-conjugated probe (e.g., a fluorescent dye or biotin) in a suitable buffer. Incubate the fixed and permeabilized cells with the tetrazine probe solution to allow the IEDDA reaction to proceed.

  • Washing and Analysis: Wash the cells to remove any unreacted probe. The labeled RNA can then be visualized by fluorescence microscopy or further processed for downstream applications such as sequencing or affinity purification.

Bromouridine Immunoprecipitation (BRIC) for RNA Stability Analysis
  • Pulse Labeling: Add Bromouridine (BrU) to the cell culture medium at a final concentration of 100-200 µM. Incubate for a defined pulse period (e.g., 1-4 hours) to label newly transcribed RNA.

  • Chase (Optional, for decay analysis): Remove the BrU-containing medium, wash the cells, and replace it with fresh medium containing a high concentration of uridine to "chase" the BrU label. Collect cells at various time points during the chase.

  • RNA Isolation: Lyse the cells and isolate total RNA using a standard RNA extraction protocol.

  • Immunoprecipitation: Incubate the total RNA with an anti-BrdU/BrU antibody to specifically bind the BrU-labeled RNA.

  • Capture and Elution: Add protein A/G magnetic beads to capture the antibody-RNA complexes. Wash the beads to remove non-specifically bound RNA. Elute the BrU-labeled RNA from the beads.

  • Downstream Analysis: The enriched BrU-labeled RNA can be analyzed by RT-qPCR to study the decay of specific transcripts or by next-generation sequencing (BRIC-seq) for a genome-wide analysis of RNA stability.[2]

Conclusion: Choosing the Right Tool for the Job

Both this compound and Bromouridine are valuable tools for studying the dynamic world of RNA. However, the evidence strongly suggests that for applications where minimizing cellular perturbation and maintaining the fidelity of the transcriptome are critical, This compound offers significant advantages . Its low cytotoxicity and minimal impact on gene expression, coupled with the versatility of click chemistry for detection, make it an excellent choice for a wide range of applications, from high-resolution imaging to sensitive sequencing-based analyses.

Bromouridine, with its well-established BRIC-seq protocol, remains a powerful and reliable method specifically for investigating RNA stability and decay on a global scale. The choice between these two labeling agents will ultimately depend on the specific research question and the experimental priorities of the investigator. For researchers seeking a less invasive and more versatile approach to nascent RNA labeling, this compound represents a compelling and superior alternative.

References

Unveiling the Impact of 5-Vinylcytidine and its Analogs on Cellular Transcription: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how nucleoside analogs perturb cellular transcription is paramount for advancing therapeutic strategies and research methodologies. This guide provides a comprehensive comparison of 5-Vinylcytidine and its related analogs, offering insights into their mechanisms, effects on cellular processes, and the experimental frameworks used to assess them.

While this compound (5-VC) presents an intriguing candidate for RNA metabolic labeling due to its structural similarity to native cytidine, its practical application is significantly hampered by its instability in the cellular environment. Research indicates that 5-VC is susceptible to degradation, likely through a Michael addition mechanism, which limits its efficient incorporation into nascent RNA transcripts. Consequently, the focus of this guide will pivot to its closely related and more stable vinyl analog, 5-Vinyluridine (5-VU), and compare its transcriptional perturbation profile with other key cytidine analogs, including 5-Ethynylcytidine (EC), 5-Azacytidine, and 5-Methylcytidine (5mC). These compounds offer a spectrum of mechanisms, from direct incorporation into RNA for metabolic labeling to epigenetic modifications, thereby providing a broad context for assessing transcriptional perturbations.

Comparative Analysis of Cytidine Analogs

The following table summarizes the key characteristics and effects of 5-Vinyluridine and other cytidine analogs on cellular transcription, providing a quantitative basis for comparison.

Feature5-Vinyluridine (5-VU)5-Ethynylcytidine (EC)5-Azacytidine5-Methylcytidine (5mC)
Primary Mechanism Metabolic labeling of nascent RNA via incorporation by RNA polymerases.Metabolic labeling of nascent RNA via incorporation by RNA polymerases.Inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation.Incorporated into RNA, can modulate innate immune responses and translation.
Incorporation into RNARNADNA and RNARNA
Reported Cellular Toxicity Low to moderate; less toxic than 5-Ethynyluridine (5-EU).Not extensively reported, but alkyne-modified nucleosides can exhibit some toxicity.High; induces cytotoxicity through covalent trapping of DNMTs.Generally low; used to reduce reactogenicity of saRNA vaccines.
Effect on Transcription Can be used to track nascent RNA synthesis with minimal perturbation to overall RNA expression compared to 5-EU.Allows for the detection and quantification of newly synthesized RNA.Induces widespread changes in gene expression by reactivating silenced genes.Can enhance translation of specific transcripts and attenuate type I interferon induction.
Primary Application Nascent RNA sequencing and imaging.Detection of RNA synthesis in live cells.Epigenetic drug, cancer therapy.Component of therapeutic RNAs (e.g., saRNA vaccines).

Experimental Protocols for Assessing Transcriptional Perturbation

Accurate assessment of the effects of nucleoside analogs on cellular transcription relies on a suite of robust experimental techniques. Below are detailed methodologies for key experiments.

Metabolic Labeling of Nascent RNA

This protocol is fundamental for studying the dynamics of RNA synthesis using analogs like 5-VU and EC.

Materials:

  • Cell culture medium

  • 5-Vinyluridine (5-VU) or 5-Ethynylcytidine (EC) stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • TRIzol reagent or other RNA extraction kit

  • Biotin azide or other appropriate click chemistry reagent

  • Streptavidin-coated magnetic beads

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • Metabolic Labeling: Replace the culture medium with fresh medium containing the desired concentration of 5-VU or EC (e.g., 100-500 µM). Incubate for the desired labeling period (e.g., 1-24 hours).

  • RNA Extraction: Aspirate the medium, wash the cells with PBS, and lyse the cells using TRIzol reagent according to the manufacturer's instructions.

  • Click Chemistry Reaction: Perform a click chemistry reaction to attach a biotin tag to the incorporated vinyl or ethynyl group.

  • Enrichment of Labeled RNA: Use streptavidin-coated magnetic beads to pull down the biotinylated nascent RNA.

  • Downstream Analysis: The enriched RNA can be used for downstream applications such as RT-qPCR or RNA sequencing.

RNA Sequencing (RNA-Seq)

RNA-seq provides a global view of the transcriptome, revealing changes in gene expression levels upon treatment with a nucleoside analog.

Materials:

  • Purified total RNA or enriched nascent RNA

  • RNA fragmentation buffer

  • Reverse

Unveiling RNA Synthesis: A Comparative Guide to 5-Vinylcytidine Incorporation and its Alternatives by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of RNA synthesis and dynamics, the precise validation of modified nucleoside incorporation is paramount. This guide provides a comprehensive comparison of 5-Vinylcytidine (5-VC) and its alternatives for metabolic labeling of RNA, with a focus on validation by mass spectrometry. We present key performance data, detailed experimental protocols, and a visual workflow to aid in the selection and application of these powerful research tools.

A critical finding from recent studies is the inherent instability of this compound, leading to a lack of incorporation into nascent RNA in cellular models. This guide will therefore focus on comparing the performance of other successfully incorporated vinyl nucleosides and the widely used alternative, 5-Ethynylcytidine, providing a valuable resource for researchers designing metabolic labeling experiments.

Performance Comparison of Modified Nucleosides in RNA Labeling

The efficiency of metabolic incorporation is a key determinant in the utility of a modified nucleoside for tracking RNA synthesis. The following table summarizes the quantitative data on the incorporation of various vinyl nucleosides in Human Embryonic Kidney (HEK293T) cells as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Nucleoside AnalogAbbreviationCell LineIncorporation Efficiency (% of total corresponding nucleoside)
This compound5-VCHEK293TNot detected[1]
5-Vinyluridine5-VUHEK293T0.86%[1]
2-Vinyladenosine2-VAHEK293T2.3%[1]
7-Deaza-vinyladenosine7-dVAHEK293T0.50%[1]
5-Ethynylcytidine5-ECMultipleEfficiently incorporated (quantitative % not specified in cited literature)[2]

Table 1: Comparative incorporation efficiency of vinyl and ethynyl nucleosides in RNA.

The data clearly indicates that while this compound fails to incorporate into RNA under the tested conditions due to degradation, other vinyl analogs such as 2-Vinyladenosine and 5-Vinyluridine are successfully incorporated. 5-Ethynylcytidine is also highlighted as an efficiently incorporated cytidine analog.[2]

Experimental Workflow for Validation of Nucleoside Incorporation

The following diagram illustrates the key steps involved in the validation of modified nucleoside incorporation into cellular RNA using LC-MS/MS.

experimental_workflow Experimental Workflow for Mass Spectrometric Validation cluster_cell_culture Cell Culture & Labeling cluster_rna_processing RNA Processing cluster_sample_prep Sample Preparation for MS cluster_ms_analysis Mass Spectrometry Analysis cell_culture HEK293T Cell Culture labeling Incubation with Modified Nucleoside (e.g., 5-VC, 5-VU, 5-EC) cell_culture->labeling rna_extraction Total RNA Extraction (e.g., TRIzol) labeling->rna_extraction rna_purification RNA Purification & DNase Treatment rna_extraction->rna_purification digestion Enzymatic Digestion to Nucleosides rna_purification->digestion filtration Removal of Enzymes (e.g., MWCO filter) digestion->filtration lc_separation LC Separation of Nucleosides filtration->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection quantification Quantification of Modified Nucleoside ms_detection->quantification

Figure 1: Workflow for validating modified nucleoside incorporation.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the validation of modified nucleoside incorporation by LC-MS/MS, based on established methods.[1]

Cell Culture and Metabolic Labeling
  • Cell Seeding: Plate HEK293T cells in a suitable culture dish and grow to the desired confluency in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Labeling: Add the modified nucleoside (e.g., 5-Vinyluridine, 5-Ethynylcytidine) to the culture medium at a final concentration of 1 mM.

  • Incubation: Incubate the cells for 12 hours at 37°C in a humidified atmosphere with 5% CO2.

RNA Extraction and Purification
  • Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the culture dish using TRIzol reagent.

  • Extraction: Perform RNA extraction according to the TRIzol manufacturer's protocol.

  • Purification: Purify the extracted RNA using a suitable RNA clean and concentrator kit.

  • DNase Treatment: Treat the purified RNA with DNase I to remove any contaminating DNA.

  • Final Purification: Perform a second round of purification to remove the DNase and any residual contaminants.

Enzymatic Digestion of RNA to Nucleosides
  • Reaction Setup: In a microcentrifuge tube, combine 1 µg of the purified total RNA with a nucleoside digestion mix.

  • Incubation: Incubate the reaction mixture at 37°C for at least 1 hour to ensure complete digestion of the RNA into individual nucleosides.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the digested nucleosides using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system. A gradient of mobile phases, typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile), is used to elute the nucleosides.

  • Mass Spectrometric Detection: Analyze the eluent from the HPLC using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions: To detect and quantify the nucleosides, specific precursor-to-product ion transitions (m/z) are monitored. The following are the expected transitions for the canonical and some modified nucleosides:

NucleosidePrecursor Ion (m/z)Product Ion (m/z)
Cytidine (C)244.1112.1
This compound (5-VC)270.1138.1
5-Ethynylcytidine (5-EC)268.1136.1
Uridine (U)245.1113.1
5-Vinyluridine (5-VU)271.1139.1
Adenosine (A)268.1136.1
2-Vinyladenosine (2-VA)294.1162.1
Guanosine (G)284.1152.1

Table 2: Exemplary MRM transitions for the detection of canonical and modified nucleosides.

Note: The optimal collision energies for these transitions should be determined empirically on the specific mass spectrometer being used.

  • Quantification: Create a standard curve using known concentrations of the modified and canonical nucleosides to quantify the amount of the modified nucleoside present in the cellular RNA. The percentage of incorporation can then be calculated by comparing the amount of the modified nucleoside to the amount of its corresponding canonical nucleoside.

Conclusion

The validation of modified nucleoside incorporation is a critical step in the study of RNA dynamics. While this compound has proven to be an unsuitable candidate for RNA metabolic labeling due to its instability, this guide provides a framework for the successful validation of alternative vinyl nucleosides and 5-Ethynylcytidine using mass spectrometry. The detailed protocols and comparative data presented herein will empower researchers to confidently select and apply the most appropriate tools for their investigations into the intricate world of RNA synthesis and function.

References

benchmarking 5-Vinylcytidine against 4-thiouridine (4sU) for nascent RNA capture

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 5-Vinylcytidine and 4-thiouridine for Nascent RNA Capture

In the dynamic field of transcriptomics, the ability to isolate and analyze newly synthesized (nascent) RNA is crucial for understanding the intricacies of gene regulation. Metabolic labeling of RNA with nucleoside analogs has emerged as a powerful technique for this purpose. This guide provides a detailed comparison of two such analogs: this compound (5VC) and the more established 4-thiouridine (4sU), offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.

Introduction to Nascent RNA Labeling

Metabolic labeling involves introducing a modified nucleoside to cells or organisms, which is then incorporated into newly transcribed RNA. This chemical tag allows for the subsequent selective capture and analysis of the nascent transcriptome, providing insights into RNA synthesis, processing, and degradation kinetics. The choice of the nucleoside analog is critical, as it can impact labeling efficiency, cellular toxicity, and the downstream analytical methods.

This compound (5VC): A Bioorthogonal Approach

This compound is a modified cytidine analog featuring a vinyl group at the 5th position of the pyrimidine ring. This vinyl group serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically reacted with an external probe. The primary method for conjugating 5VC-labeled RNA is the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-conjugated molecule, such as biotin, for affinity purification.

4-thiouridine (4sU): A Thiol-Based Labeling Strategy

4-thiouridine is a widely used uridine analog where the oxygen at the 4th position is replaced by a sulfur atom. This thiol group enables the biotinylation of 4sU-labeled RNA through a thiol-specific reaction, typically with HPDP-Biotin, allowing for subsequent capture on streptavidin-coated beads. An alternative and popular method, known as SLAM-seq, involves the alkylation of the thiol group with iodoacetamide, which induces a T-to-C conversion during reverse transcription, enabling the identification of nascent transcripts through sequencing without the need for enrichment.

Comparative Analysis: this compound vs. 4-thiouridine

The selection of a metabolic label depends on several factors, including the experimental goals, the biological system under investigation, and the available resources. The following tables summarize the key characteristics of 5VC and 4sU to aid in this decision-making process.

Table 1: General Properties and Performance

FeatureThis compound (5VC)4-thiouridine (4sU)
Labeling Chemistry Inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines.Thiol-specific biotinylation (e.g., with HPDP-Biotin) or alkylation (e.g., with iodoacetamide for SLAM-seq).
Bioorthogonality High. The vinyl group is generally inert to biological molecules.Moderate. The thiol group can potentially react with other cellular components.
Cytotoxicity Reported to have lower cytotoxicity compared to other analogs like 5-ethynyluridine. Vinyl nucleosides, in general, show minimal effect on cell proliferation.Can induce cytotoxicity and a nucleolar stress response at high concentrations (>50-100 µM) and with prolonged exposure.
Downstream Applications Nascent RNA sequencing (NASC-seq), imaging of nascent transcription.4sU-seq, SLAM-seq, TUC-seq, TimeLapse-seq, PAR-CLIP.
Incorporation Efficiency Efficiently incorporated into nascent RNA.Efficiently incorporated into newly transcribed RNA.
Potential Artifacts Minimal artifacts reported due to the bioorthogonal nature of the label.High levels of incorporation can interfere with pre-mRNA splicing, especially for introns with weaker splice sites.

Table 2: Experimental Considerations

ConsiderationThis compound (5VC)4-thiouridine (4sU)
Labeling Concentration Typically in the µM to low mM range.Varies depending on the cell type and labeling duration. Low µM for minimal perturbation to mM for specific applications like PAR-CLIP.
Labeling Duration Can be used for both short and long labeling times due to lower cytotoxicity.Shorter labeling times are often preferred to minimize cellular stress and potential artifacts.
Enrichment/Detection Affinity purification via biotin-tetrazine conjugation and streptavidin beads.Affinity purification via biotinylation and streptavidin beads, or direct detection of T>C conversions in sequencing data (SLAM-seq).
Protocol Complexity The IEDDA reaction is generally straightforward and efficient.Biotinylation and purification can be laborious. SLAM-seq offers a more streamlined workflow.
Photosensitivity Not reported to be significantly photosensitive.4sU is photosensitive and can be crosslinked at 365 nm, requiring protection from light during handling.

Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for nascent RNA capture using 5VC and 4sU.

G cluster_0 This compound (5VC) Workflow Cell Culture Cell Culture Metabolic Labeling\n(5VC addition) Metabolic Labeling (5VC addition) Cell Culture->Metabolic Labeling\n(5VC addition) Total RNA Isolation Total RNA Isolation Metabolic Labeling\n(5VC addition)->Total RNA Isolation IEDDA Reaction\n(Biotin-Tetrazine) IEDDA Reaction (Biotin-Tetrazine) Total RNA Isolation->IEDDA Reaction\n(Biotin-Tetrazine) Streptavidin Bead\nCapture Streptavidin Bead Capture IEDDA Reaction\n(Biotin-Tetrazine)->Streptavidin Bead\nCapture Washing Washing Streptavidin Bead\nCapture->Washing Elution of\nNascent RNA Elution of Nascent RNA Washing->Elution of\nNascent RNA Downstream Analysis\n(e.g., RNA-seq) Downstream Analysis (e.g., RNA-seq) Elution of\nNascent RNA->Downstream Analysis\n(e.g., RNA-seq)

Caption: A generalized workflow for nascent RNA capture using this compound.

G cluster_1 4-thiouridine (4sU) Workflow (Affinity Purification) cluster_2 4-thiouridine (4sU) Workflow (SLAM-seq) Cell Culture_1 Cell Culture Metabolic Labeling_1 Metabolic Labeling (4sU addition) Cell Culture_1->Metabolic Labeling_1 Total RNA Isolation_1 Total RNA Isolation Metabolic Labeling_1->Total RNA Isolation_1 Biotinylation_1 Biotinylation (HPDP-Biotin) Total RNA Isolation_1->Biotinylation_1 Streptavidin Bead Capture_1 Streptavidin Bead Capture Biotinylation_1->Streptavidin Bead Capture_1 Washing_1 Washing Streptavidin Bead Capture_1->Washing_1 Elution of Nascent RNA_1 Elution of Nascent RNA Washing_1->Elution of Nascent RNA_1 Downstream Analysis_1 Downstream Analysis (e.g., RNA-seq) Elution of Nascent RNA_1->Downstream Analysis_1 Cell Culture_2 Cell Culture Metabolic Labeling_2 Metabolic Labeling (4sU addition) Cell Culture_2->Metabolic Labeling_2 Total RNA Isolation_2 Total RNA Isolation Metabolic Labeling_2->Total RNA Isolation_2 Alkylation_2 Alkylation (Iodoacetamide) Total RNA Isolation_2->Alkylation_2 Library Preparation_2 Library Preparation Alkylation_2->Library Preparation_2 Sequencing_2 Sequencing Library Preparation_2->Sequencing_2 Bioinformatic Analysis_2 Bioinformatic Analysis (T>C conversion detection) Sequencing_2->Bioinformatic Analysis_2

Caption: Two common workflows for nascent RNA analysis using 4-thiouridine.

Detailed Experimental Protocols

This compound Nascent RNA Capture Protocol (Generalized)
  • Metabolic Labeling: Culture cells to the desired confluency and add this compound to the medium at a final concentration optimized for the specific cell line (e.g., 100 µM - 1 mM). Incubate for the desired labeling period.

  • Total RNA Isolation: Harvest the cells and isolate total RNA using a standard method such as TRIzol extraction or a column-based kit.

  • IEDDA Reaction: In a typical reaction, incubate the isolated total RNA with a biotin-conjugated tetrazine derivative. The reaction is generally fast and can be performed under mild conditions.

  • Purification of Labeled RNA: Capture the biotinylated nascent RNA using streptavidin-coated magnetic beads.

  • Washing: Perform stringent washes to remove non-biotinylated, pre-existing RNA.

  • Elution: Elute the captured nascent RNA from the beads.

  • Downstream Analysis: The purified nascent RNA is now ready for downstream applications such as qRT-PCR, microarray analysis, or library preparation for next-generation sequencing.

4-thiouridine Nascent RNA Capture Protocol (Affinity Purification)
  • Metabolic Labeling: Add 4-thiouridine to the cell culture medium at a final concentration that balances labeling efficiency with potential cytotoxicity (e.g., 100-500 µM). Incubate for the desired duration, protecting the cells from light.

  • Total RNA Isolation: Harvest cells and extract total RNA.

  • Biotinylation: Biotinylate the 4sU-containing RNA using EZ-Link Biotin-HPDP in a buffer containing DMF.

  • Purification: Capture the biotinylated RNA using streptavidin-coated magnetic beads.

  • Washing: Wash the beads to remove unlabeled RNA.

  • Elution: Elute the nascent RNA, often using a reducing agent like DTT.

  • Downstream Analysis: Proceed with the desired downstream analysis.

4-thiouridine SLAM-seq Protocol
  • Metabolic Labeling: Label cells with 4sU as described above.

  • Total RNA Isolation: Isolate total RNA.

Safety Operating Guide

Navigating the Safe Disposal of 5-Vinylcytidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. 5-Vinylcytidine, a modified nucleoside, requires careful handling and disposal due to its potential for reactivity. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Key Safety Considerations

Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate personal protective equipment, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A laboratory coat

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data Summary

Due to the limited availability of a specific SDS for this compound, a comprehensive table of quantitative data is not possible. However, based on information for analogous compounds, the following general characteristics can be inferred:

PropertyInferred Data/Handling Precaution
Physical State Likely a solid.
Solubility Expected to have some solubility in water and polar organic solvents.
Stability May be unstable and prone to polymerization. Avoid heat, light, and contact with incompatible materials such as strong oxidizing agents.
Reactivity The vinyl group makes the compound susceptible to polymerization. This is a primary hazard to consider during storage and disposal.
Toxicity Data not available. Treat as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

Step-by-Step Disposal Protocol

The following protocol provides a conservative and safe approach to the disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh boats, and spatulas, in a designated, clearly labeled, and sealable hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and sealable hazardous waste container. Do not mix with other waste streams unless compatibility is known and approved by your institution's environmental health and safety (EHS) department. The container should be appropriate for the solvent used (e.g., glass for organic solvents, HDPE for aqueous solutions).

Step 2: Labeling of Waste Containers

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name and contact information of the generating researcher or lab

Step 3: Storage of Waste

Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) that is:

  • At or near the point of generation

  • Under the control of the laboratory personnel

  • Away from heat, direct sunlight, and incompatible materials

Step 4: Arranging for Disposal

Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the following diagram.

A Step 1: Waste Segregation & Collection - Solid Waste in Labeled Container - Liquid Waste in Labeled Container B Step 2: Proper Labeling of Waste - 'Hazardous Waste' - 'this compound' - Concentration & Quantity - Date & Contact Info A->B C Step 3: Safe Storage - Designated Satellite Accumulation Area - Away from Heat, Light, & Incompatibles B->C D Step 4: EHS Disposal - Contact Institutional EHS - Schedule Waste Pickup C->D

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

References

Safeguarding Your Research: A Guide to Handling 5-Vinylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Vinylcytidine, a modified nucleoside. By offering clear, procedural guidance, we aim to be your trusted partner in laboratory safety and chemical handling, empowering you to focus on your groundbreaking research.

Immediate Safety and Handling Protocol

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your first line of defense. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemMaterial/SpecificationUse Case
Eye and Face Protection Safety Glasses with Side ShieldsANSI Z87.1-ratedMandatory at all times in the laboratory.
Chemical Splash GogglesANSI Z87.1-rated, with indirect ventingWhen handling solutions or there is a risk of splashing.
Face ShieldANSI Z87.1-ratedIn addition to goggles when handling larger quantities or there is a significant splash risk.
Hand Protection Nitrile GlovesStandard laboratory gradeFor handling small quantities of solid or dilute solutions.
Double GlovingTwo pairs of nitrile glovesRecommended for all handling procedures to minimize contamination risk.
Chemical-Resistant GlovesThicker nitrile or neopreneWhen handling concentrated solutions or for prolonged contact.
Body Protection Laboratory CoatFlame-resistant, fully buttonedMandatory to protect skin and clothing from spills.
Closed-toe ShoesLeather or other chemical-resistant materialMandatory in all laboratory settings.
Respiratory Protection Fume HoodCertified and functioning properlyAll weighing and solution preparation should be conducted in a fume hood.
N95 RespiratorNIOSH-approvedMay be considered for weighing large quantities of powder if a fume hood is not feasible, based on risk assessment.
Experimental Workflow

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receive Receive and Log Compound store Store at -20°C in a dry, dark place receive->store weigh Weigh solid in a fume hood store->weigh dissolve Dissolve in appropriate solvent weigh->dissolve experiment Perform experiment with appropriate PPE dissolve->experiment liquid_waste Collect liquid waste in a designated, labeled container experiment->liquid_waste solid_waste Collect solid waste (e.g., contaminated tips, tubes) in a designated, labeled container experiment->solid_waste dispose Dispose of waste according to institutional and local regulations liquid_waste->dispose solid_waste->dispose cluster_spill Spill Response cluster_exposure Exposure Response spill Spill Occurs evacuate Evacuate immediate area spill->evacuate notify Notify supervisor and EHS evacuate->notify assess Assess spill size and hazard notify->assess small_spill Small Spill: Clean up with appropriate absorbent material and PPE assess->small_spill large_spill Large Spill: Wait for trained personnel assess->large_spill exposure Exposure Occurs skin Skin Contact: Remove contaminated clothing, flush with water for 15 minutes exposure->skin eye Eye Contact: Flush with eyewash for 15 minutes exposure->eye inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Seek immediate medical attention exposure->ingestion medical Seek medical attention and bring SDS if available skin->medical eye->medical inhalation->medical ingestion->medical

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.